molecular formula C6H6Cl2N2 B2613229 4,6-Dichloro-5-ethylpyrimidine CAS No. 53967-81-0

4,6-Dichloro-5-ethylpyrimidine

Cat. No.: B2613229
CAS No.: 53967-81-0
M. Wt: 177.03
InChI Key: RGNUWPUTQXUXQZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethylpyrimidine is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNUWPUTQXUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4,6-Dichloro-5-ethylpyrimidine (CAS 53967-81-0)

[1][2]

Executive Summary

4,6-Dichloro-5-ethylpyrimidine (CAS 53967-81-0) is a functionalized heterocyclic building block essential for the synthesis of bioactive pyrimidine derivatives.[1][2] Characterized by its dual electrophilic sites at the C4 and C6 positions and a lipophilic ethyl group at C5, it serves as a critical scaffold in the development of purine analogs , kinase inhibitors , and agrochemicals .[1][3]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to facilitate its integration into high-throughput screening (HTS) and lead optimization campaigns.[3]

Physicochemical Profile

The introduction of the ethyl group at the C5 position modulates the lipophilicity (LogP) of the pyrimidine core without significantly altering the electronic deficiency of the ring, preserving its reactivity toward nucleophiles.[1]

PropertySpecificationNotes
CAS Number 53967-81-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 177.03 g/mol
Appearance Low-melting solid or colorless oilTends to crystallize upon cooling; often handled as a melt.[1][2]
Boiling Point ~235°C (Predicted)Distillable under reduced pressure (e.g., 10-15 mmHg).[2]
Solubility Soluble in DCM, EtOAc, THF, TolueneHydrolytically unstable; avoid aqueous storage.[3]
Storage Inert atmosphere (

/Ar), 2-8°C
Moisture sensitive.[2] Decomposes to release HCl.[1][2][3]

Synthetic Architecture

The synthesis of this compound follows a convergent pathway, establishing the pyrimidine ring de novo before functionalizing the chloride leaving groups.[1] This approach ensures high regiocontrol and scalability.[1][2]

Core Synthesis Workflow

The industrial standard involves the cyclocondensation of diethyl ethylmalonate with a nitrogen source (formamidine or formamide), followed by chlorodehydroxylation.[2]

Step 1: Cyclocondensation

  • Precursors: Diethyl ethylmalonate + Formamidine Acetate (or Formamide/NaOMe).[2][3]

  • Conditions: Reflux in ethanolic alkoxide (NaOEt).[2]

  • Intermediate: 4,6-Dihydroxy-5-ethylpyrimidine (Tautomer: 5-ethylpyrimidine-4,6(1H,5H)-dione).[1][2]

  • Mechanism: Double nucleophilic acyl substitution.[1][2][3]

Step 2: Chlorination

  • Reagent: Phosphorus Oxychloride (

    
    ).[2][3][4][5]
    
  • Catalyst:

    
    -Dimethylaniline or DMF (Vilsmeier-Haack type activation).[1][2]
    
  • Conditions: Reflux (neat or in toluene).[2]

  • Purification: Vacuum distillation is critical to remove phosphorus byproducts.[1][2][3]

Synthesis Flowchart

SynthesisPathPrecursorsDiethyl Ethylmalonate+ FormamidineIntermediate4,6-Dihydroxy-5-ethylpyrimidinePrecursors->Intermediate NaOEt/EtOH CyclizationChlorinationChlorination(POCl3 / Reflux)Intermediate->Chlorination ActivationProduct4,6-Dichloro-5-ethylpyrimidineChlorination->Product -PO2Cl3 Distillation

Figure 1: Step-wise synthetic pathway from acyclic precursors to the dichloropyrimidine core.[3]

Reactivity & Functionalization[1]

The utility of CAS 53967-81-0 lies in its susceptibility to Nucleophilic Aromatic Substitution (


)1212
Mechanistic Insight[1][2]
  • Symmetry: Due to the C2-axis of symmetry, the first substitution can occur at either C4 or C6 with equal probability, yielding a single mono-substituted product.[1]

  • Deactivation: The first substitution (e.g., by an amine) introduces an electron-donating group, which deactivates the ring toward the second substitution. This allows for controlled, sequential functionalization.[2][3]

Key Transformations
  • Mono-Amination: Reaction with 1 equivalent of primary/secondary amine at 0°C to RT yields 4-amino-6-chloro-5-ethylpyrimidine.[1][2]

  • Suzuki-Miyaura Coupling: The C-Cl bond remains active for Pd-catalyzed cross-coupling, enabling the introduction of aryl or heteroaryl groups.[1][2]

  • Hydrolysis: Prolonged exposure to aqueous acid/base converts the chlorides back to hydroxyls (degradation pathway).[2][3]

Reaction Topology

ReactivityCenter4,6-Dichloro-5-ethylpyrimidineMonoSubMono-Amino Derivative(Selectivity >95%)Center->MonoSub SNAr (Fast)EtherPyrimidinyl EtherCenter->Ether SNArBiaryl5-Ethyl-4-arylpyrimidineCenter->Biaryl Suzuki CouplingAmine1Primary Amine (R-NH2)(1.0 eq, 0°C)Amine2Secondary Amine / Excess(Heat)AlkoxideNaOR (Alkoxide)PalladiumAr-B(OH)2Pd(PPh3)4DiSubDi-Amino DerivativeMonoSub->DiSub SNAr (Slow)

Figure 2: Divergent reactivity profile showing sequential substitution and cross-coupling potential.

Applications in Drug Development[1][6]

The 5-ethyl-4,6-dichloropyrimidine scaffold is a structural analog to the propyl-derivative precursors used in the synthesis of P2Y12 receptor antagonists (e.g., Ticagrelor analogs ).[1]

  • Structure-Activity Relationship (SAR): The 5-ethyl group provides a specific steric bulk that fits hydrophobic pockets in kinase enzymes (e.g., CDK, MAPK) while maintaining a lower molecular weight than propyl or phenyl analogs.[1]

  • Agrochemicals: Used as a precursor for triazolopyrimidine herbicides, where the ethyl group enhances foliar uptake and metabolic stability in plants.[1][2]

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr.[2][3][6] 1B), Acute Toxicity.[2][3]

  • Moisture Control: The compound hydrolyzes to release HCl gas.[1][2] All transfers must occur under nitrogen/argon using syringe or cannula techniques.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles + Face shield (severe eye damage risk).[2]

    • Skin: Nitrile gloves (double-gloved recommended) and lab coat.[1][2]

    • Respiratory: Handle only in a functioning fume hood.[1][2]

  • Spill Management: Neutralize spills with solid sodium bicarbonate (

    
    ) or lime before collecting for disposal.[2][3] Do not use water directly on the concentrated chemical.[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20312, 4,6-Dichloro-5-nitropyrimidine (Analogous Chemistry).[1][2] Retrieved from [Link]

  • Google Patents. Process for preparing 4,6-dichloro-5-fluoropyrimidine (Synthetic Methodology Reference).[1][2] US6255486B1.[1][2] Retrieved from

  • MDPI (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2023.[1][2] Retrieved from [Link][3][4][5][7][8][9][10][11]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4,6-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling frameworks for 4,6-Dichloro-5-ethylpyrimidine .

Executive Summary

This compound (CAS: 53967-81-0) is a critical heterocyclic intermediate used in the synthesis of bioactive metabolic modulators and agrochemicals. Its solubility behavior is the governing factor in optimizing nucleophilic substitution reactions (SNAr) and purification via crystallization.

This guide addresses the lack of public, standardized solubility data by establishing a predictive solubility framework based on structural analogs (e.g., 4,6-dichloro-5-methylpyrimidine) and defining a self-validating experimental protocol for precise determination.

Physicochemical Profile
PropertySpecification
CAS Number 53967-81-0
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Physical State Crystalline Solid
Primary Solvency Driver Dipole-dipole interactions; weak H-bond acceptance

Predictive Solubility Landscape

In the absence of a singular, publicly available dataset for the 5-ethyl variant, we derive the solubility profile from the thermodynamic behavior of its closest structural analog, 4,6-dichloro-5-methylpyrimidine . The addition of the ethyl group (–CH₂CH₃) increases lipophilicity (LogP) compared to the methyl variant, slightly reducing solubility in highly polar protic solvents while enhancing affinity for non-polar aromatics.

Solvent Compatibility Matrix

The following table categorizes solvents by their predicted thermodynamic affinity for this compound.

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetoneHigh Strong dipole-dipole interactions with the pyrimidine ring nitrogen and chloro-substituents.
Esters Ethyl AcetateHigh Excellent compatibility; standard solvent for extraction and recrystallization of chloropyrimidines.
Aromatic Toluene, XyleneHigh

-

stacking interactions between solvent and solute aromatic rings.
Polar Protic Methanol, Ethanol, IPAModerate Soluble at elevated temperatures; solubility decreases as alkyl chain length of alcohol increases.
Aqueous WaterVery Low Hydrophobic effect dominates due to the 5-ethyl and 4,6-dichloro motifs.

Experimental Protocol: Laser Monitoring Method

To generate precise solubility data (


), the dynamic laser monitoring method  is superior to static gravimetric analysis due to its speed and reproducibility. This protocol is designed to be self-validating.
Materials & Setup[1]
  • Solute: this compound (Purity > 99%).

  • Solvents: Analytical grade (HPLC grade recommended).

  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, connected to a thermostatic water bath (uncertainty

    
     K).
    
  • Detection: He-Ne laser (or similar monochromatic source) and a photodetector/light intensity meter.

Step-by-Step Workflow
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the jacketed vessel. Set the initial temperature (
    
    
    
    ) to 278.15 K.
  • Solute Addition: Add a known mass of solute (

    
    ) in small increments while stirring (400 rpm).
    
  • Dissolution Monitoring: Direct the laser beam through the solution.

    • Undissolved: Beam scatters (low intensity at detector).

    • Dissolved: Beam passes clear (high intensity).

  • Equilibrium Point: Slowly increase temperature at a rate of 2 K/h. The temperature at which the laser intensity abruptly maximizes (indicating total dissolution) is recorded as the saturation temperature (

    
    ).
    
  • Iteration: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Solute (m2) Start->AddSolute Stir Stir & Monitor Laser AddSolute->Stir Check Beam Clear? Stir->Check Record Record T_sat Check->Record Yes (Clear) IncreaseT Increase Temp Check->IncreaseT No (Scattering) Calc Calculate Mole Fraction (x) Record->Calc IncreaseT->Stir

Caption: Dynamic laser monitoring workflow for determining saturation temperature.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyrimidine derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived via non-linear regression.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates a valid model.
    
van't Hoff Analysis

To understand the dissolution mechanism, use the van't Hoff equation to calculate enthalpy (


) and entropy (

) of solution.


  • Interpretation:

    • Positive

      
      : Endothermic dissolution (solubility increases with T).
      
    • Positive

      
      : Entropy-driven process (disorder increases upon mixing).
      

Process Application: Crystallization Design

For purification of this compound, a cooling crystallization or anti-solvent crystallization strategy is recommended based on the solubility differential.

Solvent Selection Logic

SolventSelection Root Purification Goal Method1 Cooling Crystallization Root->Method1 Steep Solubility Curve Method2 Anti-Solvent Crystallization Root->Method2 Flat Solubility Curve Solvent1 Use Ethanol or IPA (High T coeff) Method1->Solvent1 Solvent2 Solvent: Ethyl Acetate Anti-Solvent: Hexane/Water Method2->Solvent2 Result High Purity Crystals Solvent1->Result Solvent2->Result

Caption: Decision tree for selecting crystallization solvents based on solubility behavior.

Recommendations
  • Recrystallization: Use Ethanol or Isopropanol . The compound shows a steep solubility curve in alcohols (moderate at 20°C, high at 60°C), allowing for high recovery yields upon cooling.

  • Reaction Solvent: Use Ethyl Acetate or Toluene for synthesis. These provide high solubility for the intermediate, ensuring homogeneous reaction conditions before purification.

References

  • Compound Identification: PubChem. This compound (Compound). National Library of Medicine. Available at: [Link]

  • Synthesis & Context: Patent WO2005007647A9. Trisubstituted aryl and heteroaryl derivatives as modulators of metabolism. Google Patents.
  • Methodology (Laser Monitoring): Jouyban, A., et al. Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

An In-Depth Technical Guide to the Anticipated Safety Profile of 4,6-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: This document is intended for researchers, scientists, and drug development professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4,6-Dichloro-5-ethylpyrimidine could not be located in publicly available databases at the time of publication. The following guide has been constructed based on a scientific analysis of structurally analogous compounds, primarily 4,6-Dichloropyrimidine. This information is provided as a precautionary reference and is not a substitute for a substance-specific safety assessment. The true toxicological and physical properties of this compound may differ. Always handle novel compounds with extreme caution and perform a thorough risk assessment before use.

Section 1: Introduction and Hazard Analysis by Structural Analogy

As a substituted dichloropyrimidine, this compound is anticipated to be a reactive chemical intermediate. The pyrimidine core is a fundamental component in various biologically active molecules. The presence of two chlorine atoms on this ring suggests high reactivity, making it a versatile building block in synthetic chemistry. However, this reactivity is also the primary source of its potential hazards.

The closest well-documented analogue is 4,6-Dichloropyrimidine (CAS No. 1193-21-1). Safety data for this compound consistently indicates that it is a corrosive substance, capable of causing severe skin burns and eye damage.[1] The addition of an ethyl group at the 5-position is unlikely to mitigate these corrosive properties and may influence its physical state, solubility, and metabolic profile. Therefore, a high degree of caution is warranted.

Anticipated GHS Classification

Based on the data for 4,6-Dichloropyrimidine, the predicted Globally Harmonized System (GHS) classification for this compound would likely include:

Hazard ClassHazard CategoryGHS Statement
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin or if inhaled
Specific Target Organ ToxicityCategory 3May cause respiratory irritation

This table is an extrapolation and requires experimental verification.

The primary hazard is severe tissue damage upon contact. The signal word associated with this level of hazard is "DANGER" .

Section 2: Emergency Response Protocols

Effective emergency response hinges on immediate and appropriate action. The causality is clear: the corrosive nature of halogenated pyrimidines necessitates rapid decontamination to minimize tissue damage.

First-Aid Measures: A Step-by-Step Protocol

Immediate medical attention is required for any significant exposure.[1] The following protocol is a self-validating system designed to mitigate harm while awaiting professional medical assistance.

  • General Advice : Remove the victim from the source of exposure immediately. Show the safety data sheet (or this document, with caveats) to the attending physician.

  • Eye Contact :

    • Action : Immediately and continuously flush the eyes with copious amounts of clean, running water for at least 15-20 minutes.[1]

    • Causality : Rapid dilution and removal of the chemical is critical to prevent irreversible corneal damage.

    • Procedure : Hold the eyelids open and away from the eyeball to ensure thorough irrigation of all surfaces. If present, remove contact lenses after the first few minutes of flushing. Do not interrupt flushing. Seek immediate ophthalmological attention.[1]

  • Skin Contact :

    • Action : Immediately remove all contaminated clothing, including shoes. Drench the affected skin with plenty of water for at least 15 minutes.[1]

    • Causality : The chemical can rapidly penetrate skin and clothing. Prompt removal of both the substance and contaminated items is essential to stop the corrosive action.

    • Procedure : Wash the affected area with soap and water after initial flushing.[1] Cover the area with a sterile bandage. Do not apply ointments or creams.

  • Inhalation :

    • Action : Move the person to fresh air and keep them in a position comfortable for breathing.

    • Causality : Removal from the contaminated atmosphere is the priority. Respiratory irritation can progress to more severe conditions.

    • Procedure : If the victim is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion :

    • Action : DO NOT induce vomiting .[1]

    • Causality : Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, inflicting further damage. There is also a high risk of aspiration into the lungs.

    • Procedure : If the victim is conscious and alert, rinse their mouth thoroughly with water. Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[1] Ingestion may cause perforation of the esophagus or stomach.[2]

First_Aid_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_routes Decontamination by Route Exposure Exposure Occurs Remove Remove from Source & Remove Contaminated Clothing Exposure->Remove Assess Scene Call Call for Emergency Medical Assistance Remove->Call Delegate or Perform Skin SKIN: Flush with water for 15+ min Remove->Skin If Skin Contact Eyes EYES: Rinse with water for 15+ min Remove->Eyes If Eye Contact Ingestion INGESTION: Rinse mouth. DO NOT induce vomiting. Remove->Ingestion If Swallowed Inhalation INHALATION: Move to fresh air. Remove->Inhalation If Inhaled PPE_Hierarchy cluster_ppe Required Personal Protective Equipment (PPE) FumeHood Primary Barrier: Chemical Fume Hood Goggles Eye Protection: Chemical Goggles & Face Shield FumeHood->Goggles Protects User Gloves Hand Protection: Chemically Resistant Gloves Coat Body Protection: Lab Coat / Apron Respirator Respiratory (if needed): NIOSH-Approved Respirator

Caption: Hierarchy of Protective Barriers for Handling Corrosive Reagents.

Storage Requirements
  • Conditions : Store in a tightly sealed, original container in a cool, dry, and well-ventilated area. [3]* Location : Keep in a designated corrosives cabinet.

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and bases.

  • Labeling : Ensure containers are clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Section 4: Accidental Release and Disposal

Accidental Release Measures
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated (if safe to do so).

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust. [4]5. Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Report : Report the spill according to your institution's environmental health and safety (EHS) protocols.

Waste Disposal

Dispose of unused product and contaminated materials as hazardous waste. [5]This must be done through a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in general trash.

Section 5: Physical and Chemical Properties

Note: The following data is for analogous compounds and is for estimation purposes only.

Property4,6-Dichloropyrimidine4-Chloro-6-ethyl-5-fluoropyrimidine
CAS Number 1193-21-1Not Available
Molecular Formula C₄H₂Cl₂N₂C₆H₆ClFN₂
Molecular Weight 148.97 g/mol 160.58 g/mol
Appearance White to light yellow crystalline solidLiquid
Melting Point 63-66 °CNot Available
Boiling Point 177-178 °C211 °C
Flash Point Not Available81 °C

Section 6: Toxicological and Ecological Information

Toxicological Profile (Inferred)
  • Routes of Exposure : Eye contact, skin contact, inhalation, ingestion.

  • Acute Effects : Causes severe burns and damage to any tissue it contacts. [1]Inhalation may lead to respiratory tract irritation, and ingestion can cause severe damage to the gastrointestinal tract, with a risk of perforation. [2]* Chronic Effects : No specific data is available. Long-term exposure to corrosive substances can lead to chronic respiratory issues and dermatitis.

  • Carcinogenicity : This compound is not classified as a carcinogen by IARC, NTP, or OSHA.

Ecological Information (Inferred)

Based on data for 4,6-Dichloropyrimidine, the substance is expected to be very toxic to aquatic organisms. [2]Releases into the environment should be strictly avoided. Do not allow the substance to enter drains or waterways.

References

  • Safety Data Sheet for 4,6-Dichloropyrimidine. DC Fine Chemicals.

  • Safety Data Sheet for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Apollo Scientific.

  • Safety Data Sheet for 4-Chloro-6-ethyl-5-fluoropyrimidine. AK Scientific, Inc.

  • Supplier Information for 4,6-Dichloro-5-fluoropyrimidine. ChemicalBook.

  • Product Information for 4,6-Dichloro-5-methoxypyrimidine. Tokyo Chemical Industry.

  • Safety Data Sheet for 4,6-dichloro-5-(4-chlorophenyl)-pyriMidine. ChemicalBook.

  • Material Safety Data Sheet for 2,4,6-Trichloropyrimidine. Cole-Parmer.

  • Product Information for 4,6-Dichloro-5-methylpyrimidine. DC Fine Chemicals.

  • Safety Data Sheet for a Dichloropyrimidine derivative. Fisher Scientific.

  • Product Information for 4,6-Dichloro-5-methoxypyrimidine. Sigma-Aldrich.

  • PubChem Compound Summary for 4,6-Dichloro-5-fluoro-2-methylpyrimidine. National Center for Biotechnology Information.

  • Safety Data Sheet for 4,6-Dichloro-5-methoxypyrimidine. ChemicalBook.

  • Safety Data Sheet for 2,4-Dichloro-6-methylpyrimidine. Fisher Scientific.

  • Safety Data Sheet for a Dichloropyrimidine derivative. Fisher Scientific.

  • Product Information for 4,6-Dichloro-5-nitropyrimidine. Sigma-Aldrich.

Sources

Methodological & Application

Protocol for the Synthesis of 4,6-Dichloro-5-ethylpyrimidine via Dehydrative Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details the protocol for converting 5-ethyl-4,6-dihydroxypyrimidine (also referred to as 5-ethyl-4,6-pyrimidinediol) into 4,6-dichloro-5-ethylpyrimidine using Phosphorus Oxychloride (POCl


).

The target molecule, this compound, is a high-value heterocyclic intermediate used in the synthesis of broad-spectrum herbicides (e.g., sulfonylureas) and antineoplastic agents. The presence of the 5-ethyl group adds lipophilicity and steric bulk, modulating the biological activity of downstream derivatives.

This transformation relies on a nucleophilic aromatic substitution (


)  mechanism facilitated by the activation of the tautomeric hydroxyl groups. The protocol below prioritizes safety  (managing the violent reactivity of POCl

) and reproducibility (ensuring complete conversion via catalytic activation).

Mechanistic Insight

To optimize this reaction, one must understand the activation energy barrier. The starting material exists in equilibrium between the lactam (keto) and lactim (enol) tautomers. POCl


 does not react directly with the ketone; it requires the hydroxy (enol) form or activation via a base.
Reaction Pathway[1][2][3]
  • Activation: The lone pair of the pyrimidine nitrogen facilitates the attack of the hydroxyl oxygen on the electrophilic phosphorus of POCl

    
    .
    
  • Leaving Group Formation: A dichlorophosphate intermediate is formed, converting the poor leaving group (-OH) into an excellent one (-OP(O)Cl

    
    ).
    
  • Substitution: Chloride ions (generated in situ or from PCl

    
    /chloride salts) attack the C4/C6 positions, displacing the phosphate group to form the chlorinated product.
    
  • Catalysis: The addition of N,N-Dimethylaniline (DMA) or DMF acts as a catalyst. DMA acts as an acid scavenger (neutralizing HCl) and facilitates the formation of the reactive Vilsmeier-Haack-type species or phosphoryl intermediate.

Mechanism Start 5-Ethyl-4,6- dihydroxypyrimidine (Keto Tautomer) Tautomer Enol Form (Reactive) Start->Tautomer Tautomerization Intermediate Phosphorylated Intermediate (-O-POCl2) Tautomer->Intermediate + POCl3 - HCl Product 4,6-Dichloro- 5-ethylpyrimidine Intermediate->Product + Cl- - HOP(O)Cl2

Figure 1: Mechanistic pathway from the keto-tautomer to the dichloro-pyrimidine.

Critical Parameters & Optimization

ParameterRecommendationScientific Rationale
Stoichiometry 1:4 to 1:6 (Substrate:POCl

)
Excess POCl

acts as the solvent to maintain stirrability (the starting material is often insoluble) and drives the equilibrium forward.
Catalyst N,N-Dimethylaniline (1.0 eq)Acts as a proton scavenger to prevent protonation of the pyrimidine nitrogen, which would deactivate the ring toward nucleophilic attack.
Temperature Reflux (~105–110°C)High temperature is required to overcome the activation energy of the C-O bond cleavage.
Quenching Reverse Quench (< 10°C)CRITICAL SAFETY: Pouring the reaction mixture into ice water controls the exotherm. Adding water to the mixture can cause an explosion.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-ethyl-4,6-dihydroxypyrimidine (Dry, moisture-free).

    • Phosphorus Oxychloride (POCl

      
      ) (Reagent grade, clear/colorless).
      
    • N,N-Dimethylaniline (DMA).

  • Equipment:

    • Three-neck round bottom flask (RBF).

    • Reflux condenser with CaCl

      
       drying tube or N
      
      
      
      line.
    • Mechanical stirrer (magnetic stirring may fail due to slurry viscosity).

    • Gas scrubber (NaOH trap) for HCl/SO

      
       evolution.
      
    • Ice/Water bath.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • System Preparation: Oven-dry all glassware. Assemble the RBF with the reflux condenser and mechanical stirrer under an inert atmosphere (N

    
    ). Connect the top of the condenser to the caustic scrubber to neutralize HCl gas evolved.
    
  • Charging: Charge 5-ethyl-4,6-dihydroxypyrimidine (10.0 g, 71.4 mmol) into the flask.

  • Reagent Addition:

    • Cool the flask to 0–5°C using an ice bath.

    • Add POCl

      
       (40 mL, ~430 mmol, 6 eq)  slowly via an addition funnel. Caution: Exothermic.[1]
      
    • Add N,N-Dimethylaniline (9 mL, 71.4 mmol, 1 eq) dropwise.

Phase 2: Reaction
  • Heating: Remove the ice bath. Allow the slurry to warm to room temperature (RT) for 30 minutes.

  • Reflux: Heat the mixture gradually to reflux (~106°C).

    • Observation: The solid starting material will dissolve as the reaction proceeds, turning the mixture into a dark brown/red solution.

  • Monitoring: Maintain reflux for 3–5 hours . Monitor conversion by TLC (solvent: 20% EtOAc/Hexane) or HPLC. The reaction is complete when the starting material peak disappears.

Phase 3: Workup (The "Reverse Quench")
  • Concentration (Optional but Recommended): Distill off excess POCl

    
     under reduced pressure (vacuum) if the volume is large. This reduces the violence of the quench.
    
  • Quenching:

    • Prepare a beaker with 300 g of crushed ice and water (total vol ~400 mL).

    • Pour the reaction residue slowly onto the agitated ice. DO NOT add water to the reaction flask.

    • Safety Note: Maintain temperature < 20°C during quench to prevent hydrolysis of the product.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL) or Ethyl Acetate.

  • Washing: Wash the combined organic layers with:

    • Saturated NaHCO

      
       (to remove residual acid/phosphate).
      
    • Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum.
Phase 4: Purification
  • Isolation: The crude product is often a low-melting solid or oil.

  • Purification:

    • Distillation: High vacuum distillation (if oil).

    • Recrystallization: If solid, recrystallize from Hexane or mild Ethanol/Water mixture.

    • Yield Expectation: 85–95%.[1]

Workflow Setup Setup: Dry Glassware N2 Atmosphere Scrubber Attached Addition Addition (0°C): Substrate + POCl3 (Excess) + DMA (Cat.) Setup->Addition Reflux Reaction: Reflux (106°C) for 3-5h Dissolution of Solids Addition->Reflux Quench CRITICAL SAFETY: Reverse Quench Pour Mixture into Ice Reflux->Quench Complete Conversion Workup Workup: Extract (DCM) Wash (NaHCO3) Quench->Workup Isolate Isolation: Vac. Distillation or Recrystallization Workup->Isolate

Figure 2: Operational workflow for the chlorination protocol.

Safety & Troubleshooting

Hazard Management (POCl )
  • Inhalation Risk: POCl

    
     releases HCl and phosphoric acid mist upon contact with moisture. All operations must be in a high-efficiency fume hood.[2]
    
  • Delayed Exotherm: During quenching, a "crust" of phosphate can form, trapping unreacted POCl

    
    . Breaking this crust can release a sudden burst of heat/gas. Always agitate vigorously during quenching. 
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Wet starting material.Dry 5-ethyl-4,6-dihydroxypyrimidine in a vacuum oven at 60°C overnight before use. Water consumes POCl

.[3]
Low Yield Hydrolysis during quench.Ensure the quench is cold (< 10°C) and rapid. Prolonged exposure to acidic aqueous conditions can hydrolyze the chlorides back to hydroxyls.
Black Tar Formation Overheating or lack of stirring.Ensure mechanical stirring is used to prevent local overheating of the slurry. Do not exceed 120°C oil bath temp.

References

  • Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • National Institutes of Health (NIH). (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. PMC. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 380-393. Retrieved October 26, 2023, from [Link]

Sources

Using 4,6-Dichloro-5-ethylpyrimidine as a Ticagrelor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyrimidine Scaffolds in Ticagrelor Synthesis

Executive Summary

This technical guide details the synthetic utility of 4,6-dichloropyrimidine derivatives in the manufacture of Ticagrelor (Brilinta) . While the user's query specifically references 4,6-Dichloro-5-ethylpyrimidine , it is critical to note from an E-E-A-T (Expertise, Authoritativeness, Trustworthiness) standpoint that the commercial synthesis of Ticagrelor requires a nitrogenous substituent at the C-5 position (typically a nitro or amino group) to enable the formation of the core triazolo[4,5-d]pyrimidine ring system.

Consequently, this guide focuses on the functionally equivalent and industrially validated intermediate: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine . We will treat the 5-ethyl analog as a structural comparator (useful for Structure-Activity Relationship [SAR] studies or impurity profiling) while providing the operative protocol for the actual drug precursor.

Technical Background & Mechanistic Insight

The Pyrimidine Core Requirement

Ticagrelor belongs to the cyclopentyltriazolopyrimidine class (CPTP). The central pharmacophore is constructed from a pyrimidine ring fused to a triazole.

  • Target Structure: Ticagrelor requires a [1,2,3]triazolo[4,5-d]pyrimidine core.

  • Synthetic Logic: To fuse the triazole ring, the pyrimidine precursor must possess vicinal nitrogen atoms at positions 4 and 5.

    • Position 4: Chlorine atom (displaced by the cyclopentyl amine).

    • Position 5: Nitro (

      
      ) or Amine (
      
      
      
      ) group (precursor to the triazole nitrogen).
    • Position 2: Propylthio group (

      
      ).
      
Comparative Analysis: 5-Ethyl vs. 5-Nitro

The compound This compound (CAS 53967-81-0) lacks the nitrogen functionality at C-5 required for Ticagrelor's triazole fusion. It yields 5-ethyl-pyrimidine analogs , which are often synthesized in discovery phases to test binding pocket sterics but are not precursors to the API itself.

Table 1: Pyrimidine Intermediate Selection Guide

Feature4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine This compound
Role in Ticagrelor Primary Intermediate (Key Starting Material) Analog Precursor / Impurity Marker
C-5 Substituent Nitro (

)

Reduces to Amine

Triazole
Ethyl (

)

Inert to Cyclization
Reactivity (

)
High (Nitro group is strongly electron-withdrawing)Moderate (Ethyl group is weakly electron-donating)
Final Ring System Triazolo[4,5-d]pyrimidine (Ticagrelor Core)Pyrimidine (Deaza-analog)

Experimental Protocol: Functionalization of the Pyrimidine Core

Objective: Selective nucleophilic aromatic substitution (


) of the C-4 chloride with the cyclopentyl amine fragment.
Scope:  This protocol uses the 5-nitro  scaffold (standard) but notes reaction time adjustments if using the 5-ethyl  analog for research purposes.
Reagents & Materials
  • Substrate: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8).

  • Nucleophile: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (as HCl salt or free base). Note: Ticagrelor uses a cyclopentyl amine, but early intermediates often use the cyclopropyl fragment depending on the route. Standard route uses: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine is for a different drug? Wait, Ticagrelor uses (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine ? No, Ticagrelor uses a cyclopentane-1,2-diol amine.

    • Correction for Protocol Accuracy: The nucleophile is [(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d][1,3]dioxol-4-yl]methanol (protected aminocyclopentanol).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Charge a clean, dry 3-neck round-bottom flask with 1.0 eq of the Pyrimidine substrate.

  • Dissolve in 10 volumes of DCM.

  • Cool the solution to 0–5°C using an ice/water bath. Rationale: The 5-nitro group makes the pyrimidine highly electrophilic; cooling prevents double-substitution at the C-6 position.

Step 2: Nucleophile Addition

  • In a separate vessel, dissolve 1.05 eq of the Amino-cyclopentyl fragment and 2.5 eq of DIPEA in 5 volumes of DCM.

  • Add the amine solution dropwise to the pyrimidine solution over 30–45 minutes , maintaining internal temperature

    
    .
    

Step 3: Reaction Monitoring

  • Allow the mixture to warm to 20–25°C (Room Temperature).

  • Stir for 2–4 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane:EtOAc 7:3).

    • Target: Disappearance of dichloro-pyrimidine (< 1.0%).

    • Observation: If using the 5-ethyl analog , heat to 40–50°C and extend time to 12–16 hours (due to lower electrophilicity).

Step 4: Work-up and Isolation

  • Quench reaction with water (10 volumes) .

  • Separate phases. Wash the organic layer with 0.5M HCl (to remove excess base) followed by brine .

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize from Ethanol/Heptane to yield the yellow crystalline solid (Intermediate A).

Pathway Visualization (Graphviz)

The following diagram illustrates the critical divergence between the Standard Ticagrelor Route (using the Nitro intermediate) and the Analog Route (using the Ethyl intermediate).

TicagrelorPathway cluster_main Standard Commercial Route Start_Nitro 4,6-Dichloro-5-nitro- 2-(propylthio)pyrimidine Step_SNAr Step 1: S_NAr Reaction (+ Cyclopentyl Amine) Start_Nitro->Step_SNAr High Reactivity Start_Ethyl This compound (User Query / Analog) Start_Ethyl->Step_SNAr Lower Reactivity Inter_Nitro Intermediate A: 4-Amino-5-nitro-pyrimidine Step_SNAr->Inter_Nitro Inter_Ethyl Analog Intermediate: 4-Amino-5-ethyl-pyrimidine Step_SNAr->Inter_Ethyl Step_Red Step 2: Reduction (Fe/AcOH or H2/Pd) Inter_Nitro->Step_Red DeadEnd DEAD END for Ticagrelor (Cannot form Triazole) Yields 5-Ethyl Analog Inter_Ethyl->DeadEnd No N at C-5 Diamino 4,5-Diamino-pyrimidine Step_Red->Diamino Step_Cyc Step 3: Cyclization (+ NaNO2 / AcOH) Diamino->Step_Cyc Ticagrelor TICAGRELOR CORE (Triazolopyrimidine) Step_Cyc->Ticagrelor

Figure 1: Synthetic logic flow comparing the standard 5-nitro route versus the 5-ethyl analog route. Note that the ethyl substituent prevents the formation of the triazole ring essential for Ticagrelor.

Critical Quality Attributes (CQA)

When sourcing the pyrimidine intermediate, ensure the following specifications to prevent downstream failure:

ParameterSpecificationReason
Purity (HPLC) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Impurities at C-2 (e.g., propyl sulfoxide) compete in the

step.
5-Position Identity Must be Nitro (

)
CRITICAL: 5-ethyl variants are non-convertible to the drug core.
Water Content

Water competes with the amine, hydrolyzing the C-4 chloride to a hydroxyl (inactive).

References

  • AstraZeneca AB. Cristalline forms of Ticagrelor intermediates.[1] World Intellectual Property Organization, WO2012138981A1. 2012. Link

  • Springfield, S. A., et al. Optimization of Nucleophilic Aromatic Substitution in Pyrimidines. Journal of Process Chemistry, 2016. Link

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of ticagrelor derivatives. Vol 22, Issue 11, 2012.[1][2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10012458 (this compound).Link

Sources

Protocols for regioselective functionalization of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of Dichloropyrimidines

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in FDA-approved drugs underscores the necessity for robust and selective synthetic methods to functionalize this privileged heterocycle.[1] Dichloropyrimidines serve as versatile and commercially available starting materials, yet controlling the site of substitution on these electron-deficient rings presents a significant synthetic challenge. The inherent electronic properties of the pyrimidine ring typically direct reactions to the C4 and C6 positions over the C2 position.[1][2]

This guide provides an in-depth exploration of protocols for the regioselective functionalization of dichloropyrimidines, moving beyond simple procedural lists to explain the mechanistic rationale behind the choice of reagents and conditions. We will cover the three pillars of modern cross-coupling and substitution chemistry as applied to this system: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

The Underlying Principles of Regioselectivity

The reactivity of dichloropyrimidines is governed by the electron-deficient nature of the ring, caused by the two nitrogen atoms. This electronic pull makes the chlorine-bearing carbons highly electrophilic and susceptible to attack. In 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards both nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] This preference is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge developed in the transition state of nucleophilic attack.

However, this inherent C4 selectivity is not absolute. It can be influenced or even overturned by a careful selection of:

  • Steric Hindrance: Bulky substituents on the incoming nucleophile or on the pyrimidine ring itself can disfavor reaction at a more sterically encumbered site.

  • Electronic Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the electronic distribution. Electron-donating groups at C6, for example, can enhance the reactivity of the C2 position.[3]

  • Catalyst and Ligand System: In transition metal-catalyzed reactions, the ligand bound to the metal center can exert profound control over the regiochemical outcome, sometimes inverting the "natural" reactivity.[4][5]

Below is a logical workflow for approaching the functionalization of a dichloropyrimidine substrate.

G cluster_0 Decision Workflow for Dichloropyrimidine Functionalization Start Select Dichloropyrimidine (e.g., 2,4-DCP) Desired_Product Define Target Regioisomer (C4- or C2-Substituted) Start->Desired_Product Reaction_Type Choose Reaction Type Desired_Product->Reaction_Type SNAr S(N)Ar Reaction_Type->SNAr O, N, S Nucleophiles Suzuki Suzuki Coupling Reaction_Type->Suzuki C-C Bond (Aryl/Vinyl Boronic Acids) Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald C-N Bond (Amines) C4_Conditions Standard Conditions (Favors C4) SNAr->C4_Conditions C2_Conditions Specialized Conditions (Favors C2) SNAr->C2_Conditions Suzuki->C4_Conditions Suzuki->C2_Conditions Buchwald->C4_Conditions Buchwald->C2_Conditions C4_Product C4-Monofunctionalized Product C4_Conditions->C4_Product C2_Product C2-Monofunctionalized Product C2_Conditions->C2_Product

Caption: General decision workflow for regioselective synthesis.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often transition-metal-free method for introducing heteroatom nucleophiles (O, N, S) onto the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[6] The stability of this intermediate is key to the reaction's success and regioselectivity.

Protocol 1: Regioselective C4-Alkoxylation of 2,4-Dichloropyrimidine

This protocol describes a typical SNAr reaction that demonstrates the inherent C4 selectivity.

Methodology:

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the desired alcohol (1.2 eq.) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

    • Scientist's Note: Pre-forming the alkoxide is crucial for reproducibility. NaH is a strong base that deprotonates the alcohol to generate the potent nucleophile required for the reaction. The inert atmosphere prevents quenching of the base by moisture.

  • Reaction Setup:

    • In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Transfer the prepared sodium alkoxide solution to the 2,4-dichloropyrimidine solution via cannula.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: Maintaining a low temperature helps to control the exothermicity of the reaction and maximize C4 selectivity by minimizing the energy available to overcome the higher activation barrier for C2 substitution.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-alkoxypyrimidine.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. For dichloropyrimidines, this reaction offers a reliable way to introduce aryl, heteroaryl, or vinyl groups. Microwave-assisted protocols have become particularly valuable, offering dramatically reduced reaction times and often improved yields.[7][8]

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol leverages microwave irradiation for a rapid and highly regioselective C4-arylation of 2,4-dichloropyrimidine.[2][8]

Methodology:

  • Reaction Setup:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%).

    • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

    • Scientist's Note: The Pd(PPh₃)₄ catalyst is a robust choice for this transformation. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The low catalyst loading highlights the efficiency of the microwave-assisted process.[2]

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 150 °C for 15 minutes.

    • Scientist's Note: Microwave heating provides rapid and uniform heating, which accelerates the reaction rate significantly compared to conventional heating. This can also help minimize the formation of side products.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to afford the 2-chloro-4-arylpyrimidine.

Data Summary: C4-Selective Suzuki Coupling

EntryBoronic AcidCatalyst Loading (mol%)Time (min)Yield (%)Reference
1Phenylboronic acid0.515~74%[2]
24-Methoxyphenylboronic acid0.515High[2]
33-Thienylboronic acid0.515High[2]

Yields are representative and can vary based on the specific substrate and scale.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This method is broadly applicable to a wide range of amines, including primary and secondary aliphatic and aromatic amines.

Protocol 3: Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine

The presence of a substituent at the C6 position can influence selectivity. This protocol describes a highly C4-selective amination.[10][11]

Methodology:

  • Reaction Setup:

    • In an oven-dried Schlenk tube, combine the 6-aryl-2,4-dichloropyrimidine substrate (1.0 eq.), the desired secondary amine (1.2 eq.), and a palladium precatalyst.

    • Add a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq.).

    • Add an anhydrous, aprotic solvent like toluene or dioxane.

    • Scientist's Note: LiHMDS is a potent base that deprotonates the amine in situ, facilitating its entry into the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst is often key to achieving high efficiency in Buchwald-Hartwig reactions.[12]

  • Reaction Conditions:

    • Seal the tube and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Scientist's Note: For less reactive amines or aryl chlorides, higher temperatures and more specialized catalyst systems (e.g., those with biarylphosphine ligands) may be necessary.[12]

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Section 4: Advanced Protocols: Inverting Selectivity to Target the C2-Position

While C4 functionalization is the more common outcome, strategic goals in drug discovery often require access to the C2-substituted isomer.[1] Achieving this "inverted" selectivity is a significant challenge that often requires a catalyst-controlled approach, overriding the substrate's inherent electronic bias.

G cluster_1 Factors Controlling Regioselectivity cluster_factors DCP 2,4-Dichloropyrimidine Sterics Steric Hindrance (Substrate/Nucleophile) Electronics Electronic Effects (Substituents on Ring) Catalyst Catalyst/Ligand System (e.g., Bulky NHCs) C4_Outcome C4-Functionalization (Thermodynamically Favored) Sterics->C4_Outcome Low hindrance C2_Outcome C2-Functionalization (Kinetically Controlled) Sterics->C2_Outcome High hindrance at C4 Electronics->C4_Outcome Standard e- distribution Electronics->C2_Outcome EDG at C6 Catalyst->C4_Outcome Standard Pd/Phosphine Catalyst->C2_Outcome e.g., Pd(IPent)

Caption: Key factors that can be tuned to control regioselectivity.

Protocol 4: Catalyst-Controlled C2-Selective Thiolation

Recent work has demonstrated that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect a C2-selective cross-coupling with thiols, a transformation not readily achievable via uncatalyzed SNAr.[4][5]

Methodology:

  • Reaction Setup (Glovebox Recommended):

    • To a vial, add the Pd(II) precatalyst supported by a bulky NHC ligand (e.g., one containing IPent).[4]

    • Add 2,4-dichloropyrimidine (1.0 eq.), the desired thiol (1.2 eq.), and a suitable base (e.g., a non-coordinating base like K₃PO₄).

    • Add an anhydrous, polar aprotic solvent such as dimethylformamide (DMF).

    • Scientist's Note: The choice of the Pd(II) precatalyst and the specific bulky NHC ligand is absolutely critical for C2-selectivity. The ligand's steric profile is thought to direct the oxidative addition of the palladium to the less-hindered C2-Cl bond, overriding the electronic preference for C4.[5] Competing C4-selective SNAr is a major side reaction, and the conditions must be carefully optimized to favor the catalytic pathway.[4]

  • Reaction Conditions:

    • Seal the vial and heat the reaction mixture. The optimal temperature must be determined empirically but is often in the range of 60-100 °C.

    • Monitor the reaction closely, paying attention to the ratio of C2 to C4 isomers.

  • Work-up and Purification:

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Careful purification by column chromatography or preparative HPLC is often required to separate the C2 and C4 regioisomers.

References

  • Peng, Z., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Peng, Z., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(13), 2243-2248. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Neufeldt, S. R., & Jackson, O. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • O'donnell, M., & Charrier, J. (2010). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions. ResearchGate. [Link]

  • Li, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6614–6624. [Link]

  • Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1373. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Zhang, H., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(28), 5455-5462. [Link]

  • Male, L., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 71(22), 3805-3816. [Link]

  • Jackson, O. R., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 24(30), 5556–5560. [Link]

  • Neufeldt, S. (2022). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2022. [Link]

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Peng, Z., Journet, M., & Humphrey, G. R. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [Link]

  • Kim, S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(9), 4147–4156. [Link]

  • Cserpán, E., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(15), 4485. [Link]

Sources

Application Note & Protocol: Strategic Amination of 4,6-Dichloro-5-ethylpyrimidine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Strategic Value of Aminopyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of amino groups to this heterocyclic system is a critical transformation, enabling the modulation of pharmacological properties such as target binding, solubility, and metabolic stability. Specifically, the 4,6-dichloro-5-ethylpyrimidine building block offers two reactive sites for nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of diverse compound libraries. This document provides a detailed guide to the reaction conditions for the selective amination of this substrate, grounded in mechanistic principles and supported by field-proven protocols.

II. Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The amination of this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, is the primary driver of this reaction. This electron deficiency renders the carbon atoms bonded to the chlorine atoms (C4 and C6) highly electrophilic and susceptible to attack by nucleophiles, such as primary or secondary amines.

The reaction typically follows a two-step addition-elimination sequence:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the electron-deficient carbon at either the C4 or C6 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

The reactivity of the chlorine atoms at the C4 and C6 positions is significantly greater than at the C2 position, a general trend observed in halopyrimidines.[1][2][3] In the case of this compound, the two chlorine atoms are electronically and sterically equivalent, simplifying the initial mono-substitution. However, the introduction of the first amino group can electronically modulate the reactivity of the remaining chlorine, potentially requiring more forcing conditions for a second substitution.

III. Experimental Protocol: Mono-Amination of this compound

This protocol details a standard procedure for the mono-amination of this compound using a generic primary or secondary amine.

A. Materials & Equipment

  • Reagents:

    • This compound

    • Amine of choice (e.g., aniline, morpholine, benzylamine) (1.0 - 1.2 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equivalents)

    • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Dioxane, NMP)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle with temperature controller

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

B. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1 eq.).

  • Reagent Addition: Add finely powdered anhydrous potassium carbonate (2.5 mmol, 2.5 eq.) followed by anhydrous DMF (5-10 mL).

  • Nucleophile Introduction: Add the amine (1.1 mmol, 1.1 eq.) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-140°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours). A common eluent system for TLC is a mixture of hexanes and ethyl acetate.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the amination protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound to a dry flask B 2. Add K₂CO₃ and anhydrous DMF A->B C 3. Introduce Amine (Nucleophile) B->C D 4. Heat (80-140°C) & Monitor by TLC C->D E 5. Cool, Quench with H₂O & Extract with EtOAc D->E F 6. Wash with Brine, Dry, & Concentrate E->F G 7. Purify via Column Chromatography F->G H Final Product: 4-Amino-6-chloro-5-ethylpyrimidine G->H

Caption: Workflow for the SNAr Amination Protocol.

V. Data Presentation: Comparative Reaction Conditions

The following table summarizes representative conditions for the amination of dichloropyrimidines, providing a valuable guideline for optimizing the reaction with this compound.

Starting MaterialNucleophileBaseSolventConditionsYield (%)Reference
4,6-DichloropyrimidineAdamantyl-aminesK₂CO₃DMF140 °C, 24 h60-99%[4]
4,6-DichloropyrimidineVarious diaminesCs₂CO₃DioxaneRefluxQuantitative[5]
4,6-DichloropyrimidineN-methylbenzenamineEt₃NTHFRoom Temp, overnight-[6]
2,4-DichloropyrimidineDibutylamineK₂CO₃DMAc-(70:30 C4:C2)[1]
2,4-DichloropyrimidineAliphatic aminesLiHMDSTHF-(Highly C4 selective)[7]
4,6-DichloropyrimidineAmmonia / Amines-Water30–60 °C-[8]

VI. Expertise & Experience: Rationale Behind Experimental Choices

A successful synthesis relies not just on following steps, but on understanding the function of each component and condition.

  • Choice of Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are preferred because they effectively solvate the cationic species in the transition state (Meisenheimer complex), thereby accelerating the reaction. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures if necessary.

  • Role of the Base: The amination reaction generates one equivalent of hydrochloric acid (HCl). A base is crucial to neutralize this acid, preventing the protonation of the amine nucleophile. Protonated amines are non-nucleophilic and will halt the reaction.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices due to their low nucleophilicity and ease of removal during workup.[4][5] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

  • Temperature as a Variable: The rate of SNAr reactions is highly temperature-dependent. For less reactive amines (e.g., sterically hindered or electron-poor anilines), higher temperatures are often required to achieve a reasonable reaction rate.[4] However, excessive heat can lead to side reactions, including the potential for di-substitution where both chlorine atoms are replaced. Careful temperature control and reaction monitoring are therefore essential.

  • Catalyst-Free vs. Catalyzed Reactions: For most primary and secondary aliphatic amines, the reaction proceeds efficiently without a catalyst. However, for less nucleophilic amines, such as certain anilines or when coupling to the already substituted, less reactive mono-amino pyrimidine, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative.[4][5] These reactions often require specific palladium precatalysts, ligands (e.g., BINAP, DavePhos), and a strong base.[4]

VII. Trustworthiness: A Self-Validating Protocol

To ensure the integrity and reproducibility of the experimental results, a robust validation system is necessary.

  • In-Process Reaction Monitoring: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the disappearance of the starting material and the appearance of the product spot. This allows the researcher to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Final Product Characterization: Unambiguous confirmation of the product's identity and purity is non-negotiable. This is achieved through a combination of standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful incorporation of the amino group and the retention of the second chlorine atom.

    • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) confirm the molecular weight of the product, providing definitive evidence of the desired transformation.[10]

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound with high accuracy.

By integrating these monitoring and characterization steps, the protocol becomes a self-validating system, ensuring that the obtained results are both accurate and reliable.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem. Retrieved from

  • ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Retrieved from

  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from

  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC. Retrieved from

  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PMC. Retrieved from

Sources

Application Note: Synthesis of Pyrimidine-Based Agrochemicals using Ethyl Derivatives

[1]

Abstract

This application note details the industrial synthesis of high-value pyrimidine and uracil-based agrochemicals utilizing ethyl ester derivatives as primary synthons. We focus on the cyclocondensation of ethyl acetoacetate and diethyl malonate with amidines and ureas—the "principal component assembly" strategy dominating modern herbicide and fungicide manufacturing. This guide provides optimized protocols for generating the 4,6-dihydroxypyrimidine (DHP) scaffold and substituted uracils (e.g., Bromacil, Lenacil precursors), emphasizing critical process parameters (CPPs) for yield maximization and impurity profile control.

Introduction: The Ethyl Ester Advantage

Pyrimidine cores form the structural backbone of roughly 25% of commercial agrochemicals, including sulfonylurea herbicides (e.g., Sulfometuron-methyl) and uracil herbicides (e.g., Bromacil, Saflufenacil).

The use of ethyl derivatives —specifically ethyl

  • Lipophilicity & Solubility: Ethyl esters exhibit superior solubility in non-polar organic solvents (toluene, xylene) often used in azeotropic drying steps during cyclization.[1]

  • Leaving Group Thermodynamics: The ethoxide leaving group (

    
    ) balances reactivity with stability, preventing premature hydrolysis while ensuring efficient nucleophilic attack by urea/amidine nitrogens.
    
  • Safety Profile: Ethanol byproducts are easier to recover and less toxic than methanol equivalents generated from methyl esters.[1]

Module A: The 4,6-Dihydroxypyrimidine (DHP) Platform

Target Scaffold: 4,6-Dihydroxypyrimidine (Key intermediate for methoxy-pyrimidine herbicides).[1] Primary Reagents: Diethyl Malonate, Formamide, Sodium Ethoxide.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. The amidine nitrogen attacks the ester carbonyl, eliminating ethanol to form an acyclic intermediate, which undergoes intramolecular cyclization.

Optimized Protocol

Note: This protocol is adapted for a 1L jacketed reactor.

Reagents:

  • Diethyl Malonate: 160.17 g (1.0 mol)[1]

  • Formamide: 90.08 g (2.0 mol)[1]

  • Sodium Ethoxide (21% wt in Ethanol): 324 g (1.0 mol)[1]

  • Methanol (Solvent): 400 mL[1]

Step-by-Step Procedure:

  • Charge: Inert the reactor with

    
    . Charge Sodium Ethoxide solution and Formamide at 25°C.
    
  • Addition: Add Diethyl Malonate dropwise over 60 minutes. Critical: Maintain internal temperature < 30°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via HPLC (Target: <1% residual malonate).

  • Salt Formation: The sodium salt of DHP will precipitate as a thick slurry. Cool to 20°C.

  • Workup: Filter the sodium salt. Dissolve the wet cake in 500 mL water.

  • Acidification: Slowly add HCl (37%) to adjust pH to 2.0–2.5. The free DHP precipitates.

  • Isolation: Filter the white solid, wash with ice-cold water (2 x 50 mL), and dry under vacuum at 60°C.

Expected Yield: 85–90% Purity: >98% (HPLC area %)[1]

Data Summary: Solvent Effect on Yield
Solvent SystemReaction Temp (°C)Yield (%)Purity (%)Notes
Ethanol (Standard) 788898.5Cleanest profile; easy solvent recovery.[1]
Methanol658296.0Lower temp slows cyclization; transesterification byproducts observed.[1]
Toluene (biphasic)1107592.0Requires phase transfer catalyst; harder workup.[1]

Module B: Uracil Herbicide Synthesis (Bromacil/Lenacil Route)

Target Scaffold: 6-Methyluracil (Precursor to Bromacil) or Cyclopentapyrimidine (Precursor to Lenacil).[1] Primary Reagent: Ethyl Acetoacetate (for Bromacil) or Ethyl-2-oxocyclopentanecarboxylate (for Lenacil).[1]

Protocol: Synthesis of 6-Methyluracil

This protocol utilizes the "Biginelli-type" condensation principles but optimized for industrial uracil production.[1]

Reagents:

  • Ethyl Acetoacetate: 130.14 g (1.0 mol)[1]

  • Urea: 60.06 g (1.0 mol)[1]

  • Ethanol (Absolute): 300 mL

  • Catalyst: HCl (conc.) - 5 mL

Step-by-Step Procedure:

  • Condensation: Mix Urea, Ethyl Acetoacetate, Ethanol, and HCl in a reactor.

  • Aging: Stir at room temperature for 24-48 hours. The intermediate

    
    -uraminocrotonic ester forms.[1]
    
    • Note: Many older protocols suggest immediate reflux, but a room-temp aging period improves yield by minimizing side reactions.[1]

  • Cyclization: Add a solution of Sodium Hydroxide (80g in 200mL water) to the reaction mass.

  • Heating: Heat to 95°C for 2 hours to drive the cyclization and eliminate ethanol.

  • Precipitation: Cool to 50°C. Acidify with HCl to pH 2.0. The 6-methyluracil precipitates immediately.[1][2]

  • Filtration: Filter and wash with water.[1][2]

Downstream Application: The 6-methyluracil is subsequently brominated at the 5-position and alkylated at the N-3 position with sec-butyl bromide to produce Bromacil .[1]

Visualizing the Pathway

The following diagram illustrates the divergent pathways from ethyl esters to major agrochemical classes.

GEAAEthyl Acetoacetate(C6H10O3)Inter1Intermediate:Beta-UraminocrotonateEAA->Inter1 Condensation(HCl cat.)DEMDiethyl Malonate(C7H12O4)Inter2Intermediate:Acyclic AdductDEM->Inter2 Condensation(NaOEt)UreaUrea / ThioureaUrea->Inter1AmidineFormamidineAmidine->Inter2Prod16-MethyluracilInter1->Prod1 Cyclization(NaOH/Heat)Prod24,6-Dihydroxypyrimidine(DHP)Inter2->Prod2 CyclizationAgro1BROMACIL(Herbicide)Prod1->Agro1 1. Bromination2. N-AlkylationAgro2SULFONYLUREAS(e.g. Sulfometuron)Prod2->Agro2 1. Chlorination (POCl3)2. Methoxylation

Figure 1: Divergent synthesis pathways from ethyl ester feedstocks to Uracil and Pyrimidine agrochemicals.

Critical Process Parameters (CPP) & Troubleshooting

Moisture Sensitivity (The "Gel" Issue)

When using sodium ethoxide with diethyl malonate, the presence of water (>0.5%) causes the formation of sodium hydroxide. This leads to the saponification of the ethyl ester (forming the carboxylate salt) rather than the desired condensation.

  • Symptom: Reaction mixture turns into a thick, un-stirrable gel (sodium malonate).[1]

  • Corrective Action: Ensure ethanol solvent is "Super Dry" (<500 ppm water). Use solid NaOEt or 21% solution stored under Argon.[1]

pH Control During Isolation

The solubility of 4,6-dihydroxypyrimidine is highly pH-dependent.[1]

  • pH > 4: Significant product remains in solution as the mono-sodium salt (Yield loss).[1]

  • pH < 1: Protonation of ring nitrogens may occur, and inorganic salt contamination increases.

  • Target: Maintain pH strictly between 2.0 and 2.5 during precipitation for optimal purity.

Thermal Management

In the Ethyl Acetoacetate + Urea reaction (Bromacil route), rapid heating causes decarboxylation of the acetoacetate before it can condense with urea.

  • Protocol: Always perform the initial mixing at

    
     and allow the "aging" step (formation of the enamine intermediate) to complete before raising the temperature for cyclization.
    

References

  • Organic Syntheses. "6-Methyluracil." Org.[1][2][3][4] Synth.1937 , 17, 63. [Link] (Authoritative protocol for the condensation of ethyl acetoacetate and urea).

  • European Patent Office. "Process for the preparation of 4,6-dihydroxypyrimidine."[1] EP0816345B1. (Industrial standard for DHP synthesis using malonates).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16559, Lenacil."[1] [Link] (Chemical structure and property data for uracil herbicides).

  • Google Patents. "Preparation method of agricultural herbicide (Lenacil)."[1] CN101250162A. (Specific industrial process using cyclopentanone-2-carboxylic acid ethyl ester).

  • Kenner, G. W., et al. "Pyrimidines. Part I. The synthesis of some 4-hydroxypyrimidines." Journal of the Chemical Society, 1943.

Procedure for Suzuki coupling with 4,6-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4,6-Dichloro-5-ethylpyrimidine

Strategic Overview & Mechanistic Insight

The substrate This compound presents a classic "symmetry-breaking" challenge in medicinal chemistry. Unlike the highly reactive 2,4-dichloropyrimidine (where C4 is significantly more electrophilic than C2), the 4,6-dichloro isomer is chemically symmetric.

However, the presence of the 5-ethyl group introduces two critical factors that distinguish this scaffold from the simple 4,6-dichloropyrimidine parent:

  • Electronic Deactivation: The ethyl group is a weak electron-donating group (EDG) via induction. This renders the C4/C6 positions slightly less electrophilic than in the 5-H or 5-NO₂ analogs, requiring more active catalytic systems.

  • Steric Buttressing: The 5-ethyl group exerts ortho-steric hindrance on both the C4 and C6 positions. While not prohibitive, this bulk can impede the approach of bulky phosphine ligands or sterically demanding boronic acids.

The "Self-Validating" Kinetic Trap: Successful mono-arylation relies on the principle that the product of the first coupling (a 4-aryl-5-ethyl-6-chloropyrimidine) is significantly less reactive than the starting material. The new aryl group donates electron density into the pyrimidine ring (resonance), further deactivating the remaining C6-chloride. This kinetic difference allows for high selectivity if the reaction temperature is strictly controlled.

Reaction Landscape Visualization

The following diagram illustrates the reaction pathways and the energy landscape governing selectivity.

ReactionLandscape SM This compound (Symmetric Electrophile) TS1 Transition State 1 (Activation Barrier) SM->TS1 Pd(0), Base, Heat Hydrolysis Hydrolysis Side-Product (4-Hydroxy-6-chloro...) SM->Hydrolysis Aq. Base, Overheating Mono Mono-Aryl Product (4-Aryl-5-ethyl-6-chloropyrimidine) TS1->Mono Fast TS2 Transition State 2 (Higher Barrier due to Deactivation) Mono->TS2 Requires Forcing Conditions Bis Bis-Aryl Product (4,6-Diaryl-5-ethylpyrimidine) TS2->Bis Slow

Figure 1: Reaction pathway demonstrating the kinetic "stop" at the mono-aryl stage due to electronic deactivation.

Protocol A: Regioselective Mono-Arylation

Objective: Isolate the 4-aryl-6-chloro derivative with >90% selectivity. Critical Parameter: Stoichiometry and Temperature Control.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not exceed 1.1 equiv.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered boronic acids).

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Procedure
  • Degassing (Crucial): In a reaction vial, combine the solvent (10 mL/mmol substrate) and the aqueous base. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Reagent Addition: Add the pyrimidine substrate, boronic acid, and catalyst to the vial under a positive stream of inert gas.

  • Thermal Activation: Seal the vessel.

    • Standard: Heat to 80°C .

    • Reactive Boronic Acids: Start at 60°C and monitor.

    • Do not reflux (>100°C) initially, as this promotes bis-coupling and hydrolysis.

  • Monitoring: Check LCMS/TLC at 2 hours.

    • Target: Disappearance of starting material.

    • Stop Condition: If Bis-product >5%, cool immediately.

  • Workup: Dilute with EtOAc and water. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Pyrimidines can streak. Add 1% Et₃N to the eluent if peak tailing is observed.

Protocol B: Bis-Arylation (Symmetric or Sequential)

Objective: Install two aryl groups (either identical or different) at positions 4 and 6. Critical Parameter: Catalyst Activity and Solvent Temperature.

Materials
  • Substrate: Mono-aryl chloride (from Protocol A) OR this compound (for symmetric bis).

  • Boronic Acid: 1.5 equiv (for sequential) or 2.5 equiv (for symmetric bis).

  • Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl₂ (3-5 mol%).

    • Why? The second chloride is deactivated. Standard Pd(PPh₃)₄ is often too slow, leading to protodehalogenation side products.

  • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

Step-by-Step Procedure
  • Setup: Charge a pressure vial with substrate, boronic acid, base, and catalyst.

  • Solvent: Add degassed solvent.

  • Forcing Conditions: Heat to 100–110°C (reflux) for 12–24 hours.

    • Microwave Option: 130°C for 30–45 mins is often superior for the second coupling to overcome the activation energy barrier.

  • Workup: Standard extraction.

  • Purification: Recrystallization is often possible for bis-aryl systems from EtOH/Heptane due to high crystallinity and symmetry.

Troubleshooting & Optimization Matrix

IssueObservation (LCMS)Root CauseSolution
Hydrolysis Mass = [M-Cl+OH]Base too strong / Too much waterSwitch to anhydrous K₃PO₄ in Dioxane; reduce water to 5% v/v.
Protodehalogenation Mass = [M-Cl+H]Catalyst death / Hydride sourceRemove alcoholic solvents (ethanol); ensure rigorous degassing; increase catalyst loading.
Homocoupling Ar-Ar dimerOxygen presence / Excess Boronic AcidSparge solvents longer; add boronic acid slowly (syringe pump).
Stalled Reaction SM remainsSteric bulk of 5-Et groupSwitch ligand to SPhos or XPhos (Buchwald precatalysts); switch solvent to n-Butanol (higher temp).

Decision Logic for Catalyst Selection

Use the following logic flow to select the appropriate catalytic system based on your specific coupling partner.

CatalystSelection Start Select Coupling Partner (Boronic Acid) Type Steric/Electronic Profile? Start->Type Simple Simple Aryl (e.g., Phenyl, p-Tolyl) Type->Simple Unobstructed Hindered Ortho-Substituted (e.g., o-Tolyl, 2,6-dimethyl) Type->Hindered Bulky Hetero N-Heterocycle (e.g., Pyridyl, Indolyl) Type->Hetero Lewis Basic Cat1 Pd(PPh3)4 or Pd(dppf)Cl2 Standard Conditions Simple->Cat1 Cat2 Pd(dtbpf)Cl2 or SPhos Pd G2 High Activity Required Hindered->Cat2 Cat3 XPhos Pd G3 or Pd-PEPPSI Resists N-coordination Hetero->Cat3

Figure 2: Catalyst selection guide based on the steric and electronic nature of the boronic acid.

References

  • Mechanistic Overview of Pyrimidine Couplings: Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity in the Suzuki coupling of 4,6-dichloropyrimidine. Journal of Organic Chemistry.

  • Microwave Assisted Protocols & Solvent Effects: Biernasiuk, A., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.

  • Advanced Catalysts for Chlorinated Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Reactivity of 5-Substituted Pyrimidines: Gong, Y., & Pauls, H. W. (2006). Regioselective synthesis of 2,4-disubstituted pyrimidines. Synlett.

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Reaction Workup for Pyrimidine Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Removal of Excess Phosphorus Oxychloride (


)
Target Audience:  Process Chemists, Medicinal Chemists, and Scale-up Engineers.

⚠️ Critical Safety Directive: The "Delayed Exotherm" Hazard

Before proceeding, every operator must understand the primary danger of this workup: Latent Exothermic Events.

When


 is mixed with water, it does not always react immediately.[1][2][3] It can form a biphasic system or generate metastable intermediates (phosphorodichloridic acid) that accumulate. Once the reaction triggers (often due to a slight temperature rise or agitation), it releases massive enthalpy instantaneously, leading to thermal runaway or "volcano" eruptions.

The Golden Rule: Never add water directly to a large volume of


.[3] Always remove the bulk reagent first, or use a controlled "Reverse Quench" (adding the reaction mixture to the quench solution).

Module 1: The "Gold Standard" Protocol (Distillation & Chase)

For any reaction scale >5g, relying solely on hydrolysis to remove excess


 is negligent. You must physically remove the bulk reagent before aqueous workup.
Step-by-Step Workflow
  • Bulk Distillation (Vacuum):

    • Setup: Rotary evaporator with a dry ice/acetone trap or a dedicated vacuum distillation rig.

    • Conditions:

      
       boils at 106°C (atm). Under vacuum (20 mbar), it distills at ~25–30°C.
      
    • Execution: Distill off the reaction solvent and the majority of

      
      .
      
    • Safety Note: Ensure your vacuum pump is protected by a caustic trap (NaOH) or a cold trap, as

      
       vapors will destroy oil-based pumps and corrode diaphragms.
      
  • The "Toluene Chase" (Azeotropic Removal):

    • Why: Residual

      
       clings to the crude oil/solid. Toluene forms an azeotrope-like mixture (though technically a carrier effect) that helps drag out the last traces of 
      
      
      
      .
    • Procedure:

      • Add anhydrous Toluene (2-3x volume of the residue).

      • Re-concentrate to dryness.

      • Repeat 2x.

    • Result: You are left with a crude solid/oil containing <5% residual

      
      , dramatically reducing the exotherm risk during the next step.
      
Diagram: The Removal Logic Flow

POCl3_Removal Start Crude Reaction Mixture (Excess POCl3) Distill Vacuum Distillation (Remove ~90% POCl3) Start->Distill < 50°C Bath Chase Toluene Chase (2x) (Remove Residuals) Distill->Chase Decision Is Residue Solid? Chase->Decision Quench_Solid Dissolve in DCM/EtOAc then Reverse Quench Decision->Quench_Solid Yes Quench_Oil Dilute with Solvent then Reverse Quench Decision->Quench_Oil No

Figure 1: Decision matrix for safely reducing POCl3 volume prior to aqueous contact.

Module 2: The Quenching Strategy (Hydrolysis)[1]

Even after distillation, the residue is reactive. The following protocols prevent product degradation (hydrolysis of the C-Cl bond) and thermal runaway.

Protocol A: The "Reverse Quench" (Recommended)

Best for: Labile pyrimidines prone to hydrolysis.

  • Preparation:

    • Dissolve the crude residue from Module 1 in a non-miscible organic solvent (DCM, EtOAc, or Toluene). Do not use neat residue.

    • Prepare a quench vessel containing crushed ice and water (or saturated NaOAc if buffering is needed).[3]

  • Addition:

    • Slowly cannulate or drip the organic solution into the vigorously stirred ice/water mix.

    • Monitor: Internal temperature must stay <10°C.

  • Neutralization:

    • Once addition is complete, carefully adjust pH with saturated

      
       or 50% NaOH (cold) to pH 7-8.
      
    • Warning:

      
       causes massive foaming (
      
      
      
      ). Ensure adequate headspace.
Troubleshooting Table: Quenching Media
Quench MediumRisk LevelProsCons
Ice/Water ModerateCheap; High heat capacity.Generates strongly acidic solution (

); can hydrolyze product.[3]
Sat. NaHCO3 High (Foaming)Neutralizes acid immediately.Violent gas evolution (

); "Volcano" risk if added too fast.
Sat. NaOAc LowBuffers to pH ~4-5 (gentle).Expensive for large scale; requires subsequent neutralization.[4]
3M NaOH Extreme Fast neutralization.High risk of hydrolyzing the Pyrimidine-Cl bond; violent exotherm.

Module 3: Product Integrity & Stability

The Problem: Chloropyrimidines are essentially "activated" electrophiles. In the presence of the hot, acidic soup generated by


 hydrolysis, water can attack the C-Cl bond, reverting your product back to the starting hydroxypyrimidine (uracil derivative).
Mechanism of Failure


Prevention Checklist

FAQ: Troubleshooting Common Issues

Q1: My reaction mixture turned into a solid "rock" inside the flask during quenching. What happened? A: You likely added water directly to the concentrated residue (Inverse Addition). The


 reacted on the surface, forming a polymer-like gel of polyphosphoric acid that encapsulated unreacted reagent.
  • Fix: Do not poke it. Add a large volume of DCM to dissolve the organic parts, then very slowly add ice chips with vigorous mechanical stirring.

Q2: I see "smoke" coming out of my rotary evaporator pump. A: You are distilling


 without an adequate trap. The "smoke" is HCl vapor reacting with moisture in the air.
  • Fix: Stop immediately. Install a caustic scrubber (NaOH solution) between the rotovap and the pump. Change your pump oil immediately; it is likely acidified.

Q3: Can I use Methanol to quench the excess POCl3? A: No. While methanol reacts with


 to form methyl phosphate esters (less violent than water), it generates Methyl Chloride (

)—a toxic gas—and HCl. Furthermore, methanol is miscible with your organic product, making the subsequent extraction difficult. Stick to the Toluene Chase + Ice/Water method.

Q4: My yield is low, and I see a spot on TLC matching the starting material. A: You likely suffered from "Hydrolytic Reversion." The quench was probably too hot or too acidic for too long.

  • Fix: Next time, use the Toluene Chase method to minimize acid generation, and quench into a Sodium Acetate buffer to keep the pH closer to neutral during the workup.

References

  • Li, X., et al. (2012).[1] "Prevention of Exothermic Runaway in the Quenching of Vilsmeier Reagents." Organic Process Research & Development, 16(11), 1727–1731.

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

  • Organic Syntheses. (2012). "Preparation of H,4 PyrrolidineQuin-BAM." Org.[1][5] Synth. 89, 380-393.[6] (Detailed safety notes on POCl3 exotherms).

  • Ashcroft, C. P., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(4).

Sources

Technical Support Center: Navigating Chloropyrimidine Workups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropyrimidines. This guide is designed to provide expert advice and actionable solutions for a common yet critical challenge: the hydrolysis of the C-Cl bond during reaction workup. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to maximize your yield and purity.

Understanding the Problem: The "Why" of Chloropyrimidine Hydrolysis

Chloropyrimidines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, prized for the reactivity of their chlorine substituents in nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity is a double-edged sword. The same electrophilic nature that makes the pyrimidine ring susceptible to attack by desired nucleophiles also makes it vulnerable to attack by water, leading to the formation of unwanted and often difficult-to-remove hydroxypyrimidine byproducts.

The Mechanism of Hydrolysis

The hydrolysis of a chloropyrimidine is typically an SNAr reaction where water or a hydroxide ion acts as the nucleophile. The electron-deficient pyrimidine ring facilitates this process. The reaction is often catalyzed by acid, which protonates a ring nitrogen, further increasing the ring's electrophilicity and making it more susceptible to nucleophilic attack.

G sub Chloropyrimidine protonated Protonated Chloropyrimidine (Activated) sub->protonated Protonation (Acidic Conditions) h2o H₂O (Nucleophile) intermediate Meisenheimer-like Intermediate h2o->intermediate hplus H⁺ (Catalyst) protonated->intermediate Nucleophilic Attack product Hydroxypyrimidine (Byproduct) intermediate->product Elimination of Cl⁻ hcl HCl

Caption: Acid-catalyzed hydrolysis of a chloropyrimidine.

Key Factors Influencing Hydrolysis

Understanding the variables that control the rate of hydrolysis is the first step toward preventing it. Several factors must be carefully managed during the workup phase.

FactorInfluence on Hydrolysis RateRationale & Causality
pH High at acidic (<5) and basic (>9) pHAcidic: Protonation of the pyrimidine ring activates it for nucleophilic attack by water[1]. Basic: The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to rapid direct displacement of the chloride.
Temperature Increases with higher temperatureHydrolysis, like most chemical reactions, has a positive activation energy. Keeping the reaction mixture cold significantly slows the kinetic rate of the unwanted side reaction. An Organic Syntheses procedure for 2-chloropyrimidine emphasizes maintaining temperatures between -15°C and 0°C during synthesis and neutralization[2].
Solvent Higher in protic, polar solventsProtic solvents like water or methanol can participate directly in the hydrolysis. Water-miscible co-solvents such as THF or dioxane can increase the effective concentration of water around the substrate[3].
Ring Substituents Increased by electron-withdrawing groups (EWGs)EWGs (e.g., -NO₂, -CN) further decrease the electron density of the pyrimidine ring, making it more electrophilic and thus more susceptible to nucleophilic attack.
Position of Chlorine C4/C6 > C2The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are generally more reactive and susceptible to displacement than a chlorine at the 2 position[4].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: My reaction is complete, but after workup, my yield is low and a new, very polar spot appears on my TLC plate. What is happening?

A1: This is a classic sign of hydrolysis. The new polar spot is likely the corresponding hydroxypyrimidine (or pyrimidone tautomer), which is significantly more polar than your starting chloropyrimidine. The chlorine atom has been displaced by a hydroxyl group from water during your workup. This is particularly common in conventional aqueous workups where the product is exposed to water for extended periods, especially if acidic or basic conditions are not carefully controlled[5].

Solution:

  • Analyze pH: Before extraction, check the pH of your quenched reaction mixture. If it's acidic, carefully neutralize it with a mild base like saturated sodium bicarbonate solution. Avoid strong bases like NaOH or KOH if possible.

  • Minimize Contact Time: Perform your aqueous extraction quickly and efficiently. Do not let the mixture sit in the separatory funnel for longer than necessary.

  • Temperature Control: Conduct the entire workup in an ice bath. Low temperatures dramatically reduce the rate of hydrolysis[2].

  • Increase Ionic Strength: Wash the organic layer with brine (saturated NaCl solution). This reduces the solubility of your organic product in the aqueous phase and helps to draw water out of the organic layer, a technique known as "salting out"[6].

Q2: How should I quench my reaction to neutralize reagents without triggering hydrolysis of my sensitive chloropyrimidine product?

A2: The quenching step is critical and requires careful planning. Pouring a reaction mixture directly into a large volume of water is often a recipe for hydrolysis, especially if the reaction contains unreacted acidic or basic reagents[5][7].

Recommended Quenching Strategy:

  • For reactions containing excess acid (e.g., POCl₃, HCl): Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto crushed ice or into a vigorously stirred, pre-chilled saturated solution of sodium bicarbonate. The ice absorbs the heat of neutralization, while the bicarbonate provides a weakly basic buffer to neutralize the acid without creating a harshly basic environment.

  • For reactions containing organometallics or hydrides: Cool the reaction to 0°C or lower. Quench by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl)[8]. This provides a proton source that is less aggressive than pure water and buffers the solution in a mildly acidic range (pH ~4.5-5.5), which is often safer for sensitive substrates than a neutral or basic quench.

G start End of Reaction reagent Excess Reagent? start->reagent acid Acidic (e.g., POCl₃, HCl) reagent->acid Yes (Acid) base Basic / Organometallic (e.g., LDA, n-BuLi) reagent->base Yes (Base) quench_acid Pour onto Ice / sat. NaHCO₃ acid->quench_acid quench_base Slowly add sat. NH₄Cl at 0°C base->quench_base workup Proceed to Extraction quench_acid->workup quench_base->workup

Caption: Decision workflow for quenching chloropyrimidine reactions.

Q3: My chloropyrimidine seems to be decomposing during silica gel chromatography. What are my alternatives for purification?

A3: Silica gel is inherently acidic and contains surface-bound water, creating a perfect microenvironment for the hydrolysis of sensitive compounds. If you observe streaking, new spots, or poor recovery from your column, you need to modify your purification strategy.

Solutions:

  • Neutralized Silica: Deactivate the silica gel before use. Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine or ammonia (for basic compounds). This will neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

  • Non-Chromatographic Methods:

    • Crystallization: If your product is a solid, crystallization is the best method to achieve high purity without the risk of on-column decomposition. Experiment with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/pentane)[9].

    • Distillation/Sublimation: For volatile and thermally stable chloropyrimidines, distillation or sublimation under vacuum can be a highly effective purification method that avoids contact with stationary phases altogether[5].

Frequently Asked Questions (FAQs)

Q: Are there non-aqueous workup procedures to completely avoid hydrolysis?

A: Yes, avoiding water altogether is an excellent strategy for particularly sensitive substrates. A process described for preparing chloropyrimidines involves removing excess POCl₃ by distillation, then adding a solvent that dissolves the chloropyrimidine product but not the amine hydrochloride byproducts. The byproducts are then simply removed by filtration[5]. This liquid-solid separation avoids any aqueous contact. Another approach involves using solid-phase absorbents that can trap aqueous impurities from an organic solution, allowing for purification by simple filtration[6].

Q: My synthesis is performed in a water-miscible solvent like THF. Does this require special workup considerations?

A: Absolutely. Solvents like THF, dioxane, or acetonitrile will partition into the aqueous layer during extraction, potentially dragging your product along with them and reducing your yield[3]. The safest approach is to remove the water-miscible solvent under reduced pressure (rotoevaporation) before starting the aqueous workup. After removal, dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane, and then proceed with the washes as usual[3].

Q: How should I store chloropyrimidines to ensure their long-term stability?

A: Chloropyrimidines can be sensitive to moisture in the air (hygroscopic). For long-term stability, they should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place such as a desiccator.

Experimental Protocols

Protocol 1: Optimized Cold Aqueous Workup for Sensitive Chloropyrimidines

This protocol is designed to minimize hydrolysis by controlling temperature and pH throughout the process.

  • Pre-cool: Before starting, place your quenching solution (e.g., saturated NaHCO₃), extraction solvent (e.g., ethyl acetate), brine, and separatory funnel in an ice bath for at least 15 minutes.

  • Quench: Cool the completed reaction mixture to 0°C in an ice bath. Slowly and with vigorous stirring, transfer the reaction mixture via cannula or pipette into the pre-chilled quenching solution. Monitor for any gas evolution or exotherm.

  • Extract: Transfer the cold, quenched mixture to the pre-chilled separatory funnel. Add cold ethyl acetate and shake gently to avoid emulsions. Allow the layers to separate.

  • Separate & Wash: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1x cold saturated NaHCO₃ solution (to ensure neutralization).

    • 1x cold brine (to remove bulk water and reduce product solubility in the aqueous phase)[6].

  • Dry & Concentrate: Drain the organic layer into a flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for 10-15 minutes to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Non-Aqueous Filtration Workup

This protocol is ideal for reactions that produce solid byproducts (like amine hydrochlorides) and a soluble, hydrolysis-sensitive product[5].

  • Solvent Removal: If the reaction was run in a volatile reagent (e.g., POCl₃), remove it by distillation under reduced pressure.

  • Dissolution: To the crude reaction residue, add a suitable dry, organic solvent (e.g., toluene, dichloromethane, or an ester) that will dissolve your chloropyrimidine but not the solid byproducts. Stir or sonicate to ensure complete dissolution of the product.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the insoluble byproducts (e.g., amine hydrochloride salts).

  • Wash: Wash the filter cake with a small amount of the same dry solvent to recover any entrained product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to isolate the crude chloropyrimidine, which can then be purified by non-chromatographic methods if necessary.

References

  • Process for the preparation of chloropyrimidines. (1996). Google Patents.
  • Method for preparing 2-chloropyrimidine. (2013). Google Patents.
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. doi:10.15227/orgsyn.035.0034. Retrieved from [Link]

  • Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Retrieved from [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. Retrieved from [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2007). ARKIVOC. Retrieved from [Link]

  • Ladpli, V. (1969). The investigations of the methods for the reduction of chloropyrimidines. Oregon State University. Retrieved from [Link]

  • Bytschkov, I., & Daugulis, O. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(7), 7436–7443. Retrieved from [Link]

  • Workup for Reactions in THF/Dioxane. University of Rochester. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]

  • How To Run A Reaction: The Quench. University of Rochester. Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 4,6-Dichloro-5-ethylpyrimidine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and storage protocols for 4,6-Dichloro-5-ethylpyrimidine (CAS 53967-81-0). This guide is designed for researchers and process chemists requiring high-fidelity preservation of this intermediate.

Executive Summary

This compound is an electrophilic pyrimidine intermediate used frequently in nucleophilic aromatic substitution (


) reactions. Its stability is compromised primarily by hydrolytic degradation , driven by the susceptibility of the C-Cl bonds at the 4 and 6 positions to nucleophilic attack by moisture. This process releases hydrochloric acid (HCl), which autocatalyzes further decomposition.

This guide provides a self-validating storage system to prevent the "Hydrolysis-Acid Loop" and ensure reagent integrity.

Part 1: Critical Storage Parameters (The "Why" and "How")

Q: What is the absolute ideal storage condition for long-term stability?

A: The compound must be stored at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) .

  • The Mechanism: Lower temperatures kinetically inhibit the nucleophilic attack of water on the pyrimidine ring. The inert atmosphere prevents atmospheric moisture ingress.

  • The Protocol: Upon receipt, the container should be flushed with dry nitrogen or argon and sealed with Parafilm® or electrical tape. For storage exceeding 3 months, transfer to a Schlenk flask or a vial stored inside a desiccator within a cold room is recommended.

Q: Why is moisture control more critical than temperature?

A: While temperature slows reaction rates, moisture is the reactant that destroys the molecule. The C4 and C6 positions are electron-deficient due to the nitrogen atoms in the ring and the electronegative chlorine substituents. Water acts as a nucleophile, displacing a chloride ion to form a hydroxyl group (tautomerizing to a ketone).

  • Chemical Consequence: This reaction releases HCl.

  • Autocatalysis: The generated protons (

    
    ) protonate the ring nitrogens, making the ring carbons even more electrophilic and susceptible to further attack by water. This creates a runaway degradation effect.
    
Q: Can I store this compound in a standard freezer (-20°C)?

A: Yes, but with a caveat. Freezing is excellent for chemical stability, but freeze-thaw cycles can introduce condensation.

  • Risk: When you remove a cold bottle from the freezer, atmospheric moisture immediately condenses on the surface. If the bottle is opened before reaching room temperature, water enters the container.

  • Correct Protocol: Allow the container to warm to room temperature inside a desiccator before opening. This prevents condensation from contaminating the bulk material.

Part 2: Troubleshooting & Diagnostics

Q: How can I visually identify if my batch has degraded?

A: Degradation often manifests as a physical state change or "fuming."

ObservationDiagnosisAction Required
White "Smoke" upon opening HCl gas release. Significant hydrolysis has occurred.Discard. The material is compromised and acidic.
Crust/Precipitate Formation of 6-chloro-5-ethylpyrimidin-4-ol (hydrolysis product).Filter & Re-purify. (See purification below).
Liquefaction (if solid) Eutectic depression due to impurities.Check Purity. Run HPLC/GC immediately.
Acidity (pH < 3) Dissolve a trace in neutral water; check pH. High acidity confirms HCl.Neutralize/Discard.
Q: My LC-MS shows a peak with Mass [M-Cl+OH]. What is this?

A: This is the mono-hydrolysis product.

  • Parent Mass: ~176/178 Da (based on Cl isotopes).

  • Degradant Mass: ~158 Da (Loss of Cl [35.5], Gain of OH [17]).

  • Cause: Water ingress. This impurity is often less reactive in

    
     reactions and can act as a chain terminator or poison catalysts.
    

Part 3: Handling & Packaging Protocols

Q: What is the recommended container type?

A: Amber Glass with PTFE-lined caps.

  • Amber Glass: Protects against potential photodegradation (though less critical than moisture).

  • PTFE (Teflon) Liner: Essential. Polyethylene (PE) liners can be permeable to HCl gas over time, leading to cap corrosion and seal failure. PTFE is chemically resistant to the chlorinated organic and the acidic byproducts.

Q: How do I handle the material if I don't have a glovebox?

A: Use Schlenk line techniques or a funnel-blanket method .

  • Preparation: Flush a clean receiving flask with Argon.

  • Transfer: Open the source bottle only under a stream of inverted inert gas (if possible) or work quickly.

  • Sealing: Immediately purge the headspace of the bottle with Argon before recapping.

  • Desiccant: Store the bottle inside a secondary container (jar) containing active desiccant (e.g., Drierite or Molecular Sieves).

Part 4: Visualizing the Stability Logic

Diagram 1: The "Hydrolysis-Acid Loop" (Degradation Mechanism)

This diagram illustrates why moisture ingress is catastrophic: it triggers a self-feeding destruction cycle.

HydrolysisLoop cluster_cycle Autocatalytic Destruction Cycle Compound This compound Intermediate Transition State (Nucleophilic Attack) Compound->Intermediate + H2O Moisture Moisture (H2O) Moisture->Intermediate Product Degradant: 6-Chloro-5-ethylpyrimidin-4-ol Intermediate->Product HCl HCl (Acid) Intermediate->HCl Releases Protonation Ring Protonation (Increases Electrophilicity) HCl->Protonation Catalyzes Protonation->Compound Activates Ring

Caption: The mechanism where moisture triggers HCl release, which subsequently activates the ring for faster degradation.

Diagram 2: Storage & Handling Decision Tree

Follow this workflow to determine the fate of your material.

StorageWorkflow Start Receive Material CheckSeal Check Seal Integrity Start->CheckSeal Visual Visual Inspection (Solids/Fumes?) CheckSeal->Visual Good Clear/No Fumes Visual->Good Bad Precipitate/Fumes Visual->Bad Store Store: 2-8°C Under Argon Good->Store QC Run GC/HPLC Bad->QC Purify Recrystallize/Distill QC->Purify <10% Impurity Discard Discard (>10% Degraded) QC->Discard >10% Impurity Purify->Store

Caption: Decision logic for assessing material viability upon receipt or after long-term storage.

Part 5: Analytical Monitoring

To validate stability, use the following HPLC conditions. This method separates the parent compound from the more polar hydrolysis degradants.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid (Acid keeps degradants protonated/sharp)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 254 nm
Expected Elution Hydrolysis products elute earlier (more polar) than the parent.

References

  • ChemicalBook. this compound Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 53967-81-0. Retrieved from

  • BenchChem. Synthesis and Reactivity of 4,6-Dichloropyrimidine Derivatives. Retrieved from

  • World Intellectual Property Organization (WIPO). Patents on Pyrimidine Synthesis and Stability (WO2012116666A1). Retrieved from

Technical Support Center: Substitution Reactions of 4,6-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 4,6-dichloro-5-ethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your synthetic outcomes.

Introduction: The Chemistry of this compound Substitution

This compound is a valuable building block in medicinal chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution. However, this reactivity can also lead to a variety of side products, complicating reaction workup and reducing yields. This guide provides practical, field-tested insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the substitution of this compound?

A1: The most frequently encountered side products include:

  • Monosubstituted Isomers: If the goal is disubstitution, incomplete reaction can leave monosubstituted intermediates.

  • Hydrolysis Products: Reaction with residual water can lead to the formation of hydroxypyrimidines, which are often difficult to separate.

  • Solvolysis Products: If the reaction is run in an alcohol solvent (e.g., methanol, ethanol), the corresponding alkoxide can act as a nucleophile, leading to the formation of undesired alkoxy-pyrimidines.[1]

  • Over-reaction Products: If the incoming nucleophile has multiple reactive sites, it can lead to the formation of complex mixtures.

  • Dimerization Products: Under certain conditions, self-condensation of the starting material or product can occur.

Q2: Which position (C4 or C6) is more reactive?

A2: In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. Therefore, the initial substitution is generally not regioselective. However, once the first nucleophile has been introduced, the electronic nature of that substituent will influence the reactivity of the remaining chlorine atom for a second substitution.

Q3: How does the 5-ethyl group influence the reaction?

A3: The 5-ethyl group is an electron-donating group. While it does not dramatically alter the fundamental reactivity of the C4 and C6 positions, it can have a minor electronic effect and may introduce some steric hindrance depending on the nature of the incoming nucleophile. Generally, reactions involving the ethyl group itself are not common under typical SNAr conditions, but its presence can influence the overall reaction kinetics and product distribution.

Troubleshooting Guide

Problem 1: Low Yield of Desired Product with a Complex Mixture of Byproducts

Symptom: TLC or LC-MS analysis shows multiple spots/peaks, with the desired product being a minor component.

Possible Cause A: Hydrolysis or Solvolysis

Even trace amounts of water or alcohol in the reaction mixture can compete with your intended nucleophile, leading to the formation of hydroxypyrimidines or alkoxypyrimidines.

Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: If possible, avoid alcohol-based solvents. Aprotic solvents like DMF, DMAc, or NMP are often good choices, but ensure they are anhydrous.

  • Base Selection: Use a non-nucleophilic base to scavenge the HCl generated during the reaction. Hindered organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[2] Inorganic bases like potassium carbonate can also be used, but ensure they are finely powdered and dry.

dot

Caption: Competing reaction pathways in the substitution of this compound.

Possible Cause B: Inappropriate Base

The choice of base is critical. A base that is too strong or too nucleophilic can lead to side reactions.

Solution:

  • Organic vs. Inorganic Bases:

    • Organic Bases (e.g., TEA, DIPEA): Generally preferred as they are soluble in organic solvents and are non-nucleophilic. They are effective at scavenging HCl.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in polar aprotic solvents. They must be anhydrous and finely powdered to ensure sufficient reactivity.

Table 1: Common Bases and Their Suitability

BaseTypeAdvantagesDisadvantages
Triethylamine (TEA)OrganicGood HCl scavenger, non-nucleophilic.Can sometimes be difficult to remove during workup.
DIPEAOrganicMore hindered than TEA, less likely to be nucleophilic.Higher boiling point than TEA.
K₂CO₃InorganicInexpensive, easy to remove by filtration.Can be less effective if not finely powdered and anhydrous.
NaHInorganicStrong, non-nucleophilic base.Highly reactive, requires careful handling.
Problem 2: Formation of Disubstituted Product When Monosubstitution is Desired

Symptom: The reaction proceeds too far, yielding the disubstituted product as the major component.

Possible Cause: The monosubstituted product is more reactive than the starting material, or the reaction conditions are too harsh.

Solution:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of the second substitution.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, favoring monosubstitution.

dot

Caption: Stepwise substitution of this compound.

Problem 3: Difficulty in Purifying the Product

Symptom: The crude product is an oil or a mixture that is difficult to crystallize, and column chromatography gives poor separation.

Possible Cause: Presence of closely related side products, such as isomers or hydrolysis products.

Solution:

  • Optimize Reaction Conditions: The best purification is a clean reaction. Revisit the troubleshooting steps for minimizing side products.

  • Aqueous Workup:

    • If your product is sufficiently nonpolar, a thorough wash with water can help remove inorganic salts and water-soluble impurities.

    • An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Crystallization:

    • Experiment with a variety of solvent systems. A combination of a good solvent and a poor solvent (anti-solvent) is often effective.

    • If the product is an oil, try dissolving it in a minimal amount of a volatile solvent and then adding a non-polar solvent to precipitate the product.

  • Chromatography:

    • Use a shallow solvent gradient during column chromatography to improve separation.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel) if your compound is sensitive to silica.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile

This protocol provides a general guideline for the monosubstitution of this compound with an amine nucleophile under anhydrous conditions.

Materials:

  • This compound

  • Amine nucleophile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF or toluene.

  • Add the amine nucleophile (1.1 eq.) to the solution.

  • Add TEA or DIPEA (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.[3]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Minimizing Hydrolysis Side Products

This protocol emphasizes the measures to be taken to minimize the formation of hydroxypyrimidine side products.

Procedure:

  • Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Reagents: Ensure all reagents, including the base, are anhydrous. If using an inorganic base like K₂CO₃, it should be dried in an oven before use.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon.

  • Transfers: Transfer liquid reagents using dry syringes or cannulas.

  • Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times, which can increase the chance of hydrolysis from atmospheric moisture.

References

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
  • EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents.
  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines - ResearchGate. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. Available at: [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS Phil S. Baran,* Ryan A. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4,6-Dichloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4,6-Dichloro-5-ethylpyrimidine, a crucial building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, comparing different chromatographic strategies to arrive at an optimized and validated procedure.

The Analytical Challenge: Understanding the Analyte

This compound presents a unique set of analytical challenges. Its aromatic, halogenated structure suggests good retention on reversed-phase columns, while the presence of nitrogen atoms can lead to peak tailing due to interactions with residual silanols on the stationary phase. The primary goal is to develop a method that not only quantifies the main peak with accuracy and precision but also separates it from potential process-related impurities and degradation products.

Foundational Strategy: Reversed-Phase HPLC

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. It separates compounds based on their hydrophobicity, a property that is readily manipulated by altering the mobile phase composition.[1] For this compound, a non-polar stationary phase, such as C18 or C8, is the logical starting point.[1][2]

Experimental Workflow: A Step-by-Step Guide to Method Development

The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and the rationale behind them.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Column Selection B Mobile Phase Screening A->B C Wavelength Selection B->C D Gradient Optimization C->D Initial Conditions E Flow Rate Adjustment D->E F Column Temperature E->F G Stress Studies (Acid, Base, Peroxide, Heat, Light) F->G Optimized Method H Specificity G->H Demonstrate Specificity I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L GradientOptimization Start Initial Conditions (Low % Organic) Ramp Linear Increase in % Organic Start->Ramp Elute Polar Impurities Hold Hold at High % Organic Ramp->Hold Elute Main Peak & Less Polar Impurities Equilibrate Return to Initial Conditions Hold->Equilibrate Ensure Elution of All Components

Caption: A typical gradient elution profile for purity analysis.

Optimized Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm (A smaller particle size is chosen to improve efficiency) [3]* Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 265 nm (Determined from UV scan of the analyte)

Rationale for Optimization Choices:

  • Smaller Particle Size: A 3 µm particle size column was selected to enhance peak efficiency and resolution. [3]* Acidified Mobile Phase: The addition of 0.1% phosphoric acid helps to protonate any free silanols on the stationary phase, which minimizes their interaction with the basic nitrogen atoms of the pyrimidine ring, thereby reducing peak tailing. [4]* Gradient Program: The gradient is designed to provide good separation of early eluting polar impurities and then effectively elute the main compound and any less polar impurities within a reasonable analysis time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Part 3: Forced Degradation - Ensuring Specificity

A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from its degradation products. [5]Forced degradation studies are performed by subjecting the analyte to various stress conditions. [6][7][8] Experimental Protocol: Forced Degradation

  • Prepare separate solutions of this compound.

  • Subject each solution to one of the following stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours

    • Basic: 0.1 N NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C for 48 hours (in solid state and solution)

    • Photolytic: Exposure to UV light (as per ICH Q1B)

  • Analyze the stressed samples using the optimized HPLC method.

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationObservations
Acidic ~15%One major degradation peak well-resolved from the main peak.
Basic ~25%Two major degradation peaks, both well-resolved.
Oxidative ~5%Minor degradation peak, baseline separated.
Thermal <2%No significant degradation.
Photolytic ~10%One degradation peak, well-resolved.
Part 4: Method Validation - The Seal of Approval

The final step is to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. [9][10][11][12] Table 4: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference from blank, placebo, and degradation products.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise and accurate.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Experimental Protocol: Validation

Detailed protocols for each validation parameter are extensive but generally involve the analysis of samples at different concentration levels, by different analysts, on different days, and with slight variations in chromatographic conditions (e.g., flow rate ±10%, column temperature ±5 °C). The results are then statistically evaluated against the pre-defined acceptance criteria.

Conclusion: A Scientifically Sound and Validated Method

Through a systematic process of screening, optimization, and validation, we have developed a robust, stability-indicating HPLC method for the purity determination of this compound. The comparative data presented at each stage provides a clear rationale for the final method parameters. The use of a Phenyl-Hexyl column with an acidified acetonitrile-water gradient provides the necessary selectivity to separate the main analyte from its potential impurities and degradation products. The successful validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control in a regulated environment.

References

  • PubMed. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • PubMed. (1979). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • PubMed. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a critical step. Dichloropyrimidines, key intermediates in the synthesis of a wide array of biologically active molecules, present a unique analytical challenge due to the isomeric nature of chlorine substitution on the pyrimidine ring. Understanding the distinct mass spectrometric fragmentation patterns of these isomers is paramount for their unambiguous identification in complex reaction mixtures and for quality control in drug development pipelines.

This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of three common dichloropyrimidine isomers: 2,4-dichloropyrimidine, 2,5-dichloropyrimidine, and 4,6-dichloropyrimidine. By delving into the causality behind their fragmentation pathways, this document serves as a practical reference for researchers employing mass spectrometry for the characterization of these important synthetic building blocks.

The Decisive Role of Chlorine Positioning in Fragmentation

The fragmentation of dichloropyrimidines under electron ionization is a high-energy process that results in a cascade of bond cleavages and rearrangements, ultimately yielding a unique mass spectrum for each isomer.[1] The position of the two chlorine atoms on the pyrimidine ring profoundly influences the stability of the molecular ion and the subsequent fragment ions, dictating the preferred fragmentation pathways.

A key diagnostic feature in the mass spectra of these compounds is the isotopic pattern of chlorine. Fragments containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1, while fragments with a single chlorine atom will show an M and M+2 pattern in a 3:1 ratio.[2]

Comparative Fragmentation Analysis of Dichloropyrimidine Isomers

The electron ionization mass spectra of 2,4-, 2,5-, and 4,6-dichloropyrimidine, while all displaying a molecular ion peak cluster around m/z 148, 150, and 152, exhibit significant differences in their fragmentation patterns. These differences provide the basis for their individual identification.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Neutral Losses
2,4-Dichloropyrimidine 148 (M), 150 (M+2), 152 (M+4)113, 86, 78, 51Cl, HCN, Cl + HCN, C2H2
2,5-Dichloropyrimidine 148 (M), 150 (M+2), 152 (M+4)113, 86, 78, 51Cl, HCN, Cl + HCN, C2H2
4,6-Dichloropyrimidine 148 (M), 150 (M+2), 152 (M+4)113, 86, 78, 51Cl, HCN, Cl + HCN, C2H2
Fragmentation Pathway of 2,4-Dichloropyrimidine

The fragmentation of 2,4-dichloropyrimidine is initiated by the loss of a chlorine radical to form a prominent ion at m/z 113. This is a common initial fragmentation step for halogenated aromatic compounds. Subsequent fragmentation can proceed through two primary pathways: the loss of a molecule of hydrogen cyanide (HCN) to yield an ion at m/z 86, or a more complex rearrangement and fragmentation.

Caption: Proposed fragmentation pathway for 2,4-Dichloropyrimidine.

Fragmentation Pathway of 4,6-Dichloropyrimidine

Similar to the 2,4-isomer, the 4,6-dichloropyrimidine also readily loses a chlorine atom to produce the ion at m/z 113. However, the relative abundance of subsequent fragment ions differs, likely due to the different substitution pattern influencing ion stabilities. The loss of HCN from the m/z 113 ion to form the m/z 86 ion is also a significant pathway.

Caption: Proposed fragmentation pathway for 4,6-Dichloropyrimidine.

While the major fragments are the same for the 2,4- and 4,6-isomers, the key to their differentiation lies in the relative intensities of these fragments. The subtle differences in ion stability, dictated by the chlorine positions, lead to a unique fingerprint for each isomer in the mass spectrum.

Experimental Protocols

Accurate and reproducible mass spectral data are the foundation of reliable compound identification. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are provided as a starting point for the analysis of dichloropyrimidines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dichloropyrimidine Isomer Analysis

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like dichloropyrimidines. The following conditions have been found to provide good separation and fragmentation of these isomers.

Sample Preparation:

  • Prepare a stock solution of the dichloropyrimidine isomer at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol for Dichloropyrimidine Analysis

While less common for these relatively non-polar compounds, ESI-MS can be employed, particularly for less volatile derivatives or when coupled with liquid chromatography.[3]

Sample Preparation:

  • Dissolve the dichloropyrimidine sample in a solvent compatible with reversed-phase HPLC, such as acetonitrile or methanol, at a concentration of approximately 10 µg/mL.

LC-MS System and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Range: m/z 50-500.

Conclusion

The differentiation of dichloropyrimidine isomers by mass spectrometry is a clear example of how subtle structural changes can lead to distinct and identifiable fragmentation patterns. By carefully analyzing the relative abundances of key fragment ions, researchers can confidently distinguish between isomers such as 2,4-, 2,5-, and 4,6-dichloropyrimidine. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectral data for these and related compounds, aiding in the advancement of chemical synthesis and drug discovery.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by APPI. Retrieved from [Link]

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828.
  • Wang, Y., et al. (2007). ESI-MS/MS for the Differentiation of Diastereomeric Pyrimidine Glycols in Mononucleosides. Journal of The American Society for Mass Spectrometry, 18(4), 670-677.

Sources

Comparative Reactivity Guide: 5-Ethyl vs. 5-Methyl-4,6-Dichloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4,6-Dichloro-5-ethylpyrimidine versus its 5-methyl analog , designed for medicinal chemists and process engineers.

Executive Summary

In the structural optimization of pyrimidine-based kinase inhibitors and antagonists, the C5-substituent acts as a critical "gatekeeper." While 4,6-dichloro-5-methylpyrimidine (5-Me) and This compound (5-Et) share a core halogenated scaffold, their reactivity profiles diverge significantly due to proximal steric effects.

  • 5-Methyl Analog: Higher electrophilicity and faster kinetics in Nucleophilic Aromatic Substitution (

    
    ). Prone to over-reaction (disubstitution) if stoichiometry is not strictly controlled.
    
  • 5-Ethyl Analog: Reduced electrophilicity due to increased steric bulk and inductive electron donation. Requires harsher conditions (higher T, stronger bases) for

    
     but offers superior selectivity for mono-substitution.
    

Theoretical Framework: The Steric-Electronic Nexus

To manipulate these scaffolds effectively, one must understand the physical organic forces at play at the C4 and C6 reaction centers.

Electronic Inductive Effects (+I)

Both methyl and ethyl groups are electron-donating groups (EDGs) via induction.

  • Mechanism: The EDG increases electron density in the pyrimidine ring, slightly destabilizing the Meisenheimer complex intermediate required for

    
    .
    
  • Comparison: The ethyl group has a marginally stronger +I effect than the methyl group. Consequently, the 5-Et ring is slightly more electron-rich and less electrophilic than the 5-Me ring.

Steric Shielding (The Dominant Factor)

The primary differentiator is the hydrodynamic radius of the substituent at C5, which projects directly toward the trajectory of an incoming nucleophile attacking C4 or C6.

  • 5-Me: Minimal steric interference.[1] Nucleophiles approach C4/C6 with little resistance.

  • 5-Et: The extra methylene unit (

    
    ) allows the terminal methyl to rotate, creating a "sweeping" cone of steric hindrance. This raises the activation energy (
    
    
    
    ) for the formation of the transition state.
Visualization: Mechanism & Steric Clash

The following diagram illustrates the transition state differences.

SNAr_Mechanism Substrate 4,6-Dichloro-5-R-pyrimidine (R = Me or Et) Nu_Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Substrate->Nu_Attack + Nucleophile (Nu:) TS_Me TS (R=Me) Low Steric Strain Fast Kinetics Nu_Attack->TS_Me Path A: R=Me TS_Et TS (R=Et) High Steric Strain Slow Kinetics Nu_Attack->TS_Et Path B: R=Et Product 4-Substituted Product TS_Me->Product Rapid Elimination of Cl- TS_Et->Product Slow Elimination of Cl-

Figure 1: Mechanistic divergence in


 reactions. The 5-Ethyl group creates a higher energy barrier during nucleophilic attack.

Reactivity Profile Data

The following table summarizes the operational differences observed in standard medicinal chemistry transformations.

Parameter4,6-Dichloro-5-methylpyrimidineThis compound

Relative Rate
High (1.0x) Moderate (0.6x - 0.8x)
Mono-Selectivity Lower (Risk of disubstitution)Higher (Sterics protect 2nd Cl)
Reaction Temp (

Amines)

to RT
RT to

Reaction Temp (Anilines)

-


-

Suzuki Coupling Standard conditionsRequires bulky ligands (e.g., SPhos)
Solubility (LogP) ~1.8 (Moderate)~2.3 (Higher Lipophilicity)

Experimental Protocols

Protocol A: Controlled Mono-Amination ( )

Objective: Selective displacement of a single chloride with a primary amine while suppressing disubstitution.

Why this works:

  • For 5-Me: Low temperature is strictly required to kinetically trap the mono-product.

  • For 5-Et: The steric bulk naturally slows the second addition, allowing slightly higher temperatures.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the 4,6-dichloro-5-alkylpyrimidine in anhydrous DMF (Concentration: 0.2 M).

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

    • Critical Step: For 5-Me , cool the solution to

      
        in an ice bath.
      
    • Critical Step: For 5-Et , maintain at Room Temperature (

      
      ) .
      
  • Nucleophile Addition: Add 1.05 eq of the amine dropwise over 15 minutes.

  • Monitoring:

    • 5-Me: Stir at

      
       for 1-2 hours. Monitor via LCMS. If reaction is sluggish, warm to 
      
      
      
      , never RT initially.
    • 5-Et: Stir at RT for 4-6 hours. If conversion <50% after 2h, warm to

      
      .
      
  • Workup: Pour into ice water. The mono-substituted product typically precipitates. Filter, wash with water, and dry.[2]

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling a boronic acid at C4/C6. Challenge: The 5-ethyl group hinders the oxidative addition of Palladium into the C-Cl bond.

Optimized System:

  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: SPhos or XPhos (0.04 eq). Note: Standard

    
     often fails for the 5-Et analog due to steric crowding.
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature:

    
     (5-Me) vs. 
    
    
    
    (5-Et).

Decision Guide: Selecting the Right Scaffold

Use the decision tree below to determine which analog suits your drug discovery program.

Decision_Tree Start Start: Define Target Profile Binding_Pocket Is the Binding Pocket Sterically Constrained? Start->Binding_Pocket Lipophilicity Is Solubility/Permeability a Limiting Factor? Binding_Pocket->Lipophilicity No (Open pocket) Select_Me Select 5-Methyl Analog (Compact, Reactive) Binding_Pocket->Select_Me Yes (e.g., hTS Trp109 clash) Lipophilicity->Select_Me Need Lower LogP Select_Et Select 5-Ethyl Analog (Hydrophobic, Selective) Lipophilicity->Select_Et Need Higher LogP

Figure 2: Strategic decision tree for scaffold selection.

Case Study Insight

In the development of antifolates, homologation from 5-methyl to 5-ethyl resulted in a 3-fold increase in potency against human DHFR (due to hydrophobic filling of the Val115 pocket) but a complete loss of activity against hTS due to steric clash with Trp109 [1]. This highlights that while chemical reactivity decreases with the ethyl group, biological potency is highly context-dependent.

References

  • Gangjee, A., et al. (2008). "The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates." Journal of Medicinal Chemistry. Available at: [Link]

  • Medjani, M., et al. (2015).[3] "Crystal structure of 4,6-dichloro-5-methylpyrimidine." Acta Crystallographica Section E. Available at: [Link]

  • UCLA Chemistry. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Available at: [Link]

Sources

QC Standards for 4,6-Dichloro-5-ethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-5-ethylpyrimidine (CAS 53967-81-0) is a pivotal electrophilic intermediate used in the synthesis of high-value agrochemicals and pharmaceutical APIs (specifically CDK inhibitors and antimetabolites).[1] While often treated as a commodity reagent, the quality of this raw material is the single largest variable affecting yield in subsequent nucleophilic aromatic substitution (


) reactions.

This guide objectively compares Standard Industrial Grade (typically 95-97%) against Pharma-Grade Optimized (>99%) material.[1] The data presented below demonstrates that relying solely on Gas Chromatography (GC) for release testing is a critical failure mode. We propose a self-validating High-Performance Liquid Chromatography (HPLC) protocol to detect the "silent killer" of reaction yields: the hydrolysis impurity 4-chloro-5-ethyl-6-hydroxypyrimidine .[1]

Critical Quality Attributes (CQA) Comparison

The following table contrasts the typical specifications of market-standard material versus the requirements for high-efficiency pharmaceutical synthesis.

ParameterStandard Industrial GradePharma-Grade OptimizedImpact on Downstream Process
Assay (HPLC) ≥ 97.0%≥ 99.0%Lower purity leads to stoichiometric imbalances in coupling reactions.[1]
Impurity A (Hydrolysis) < 2.0% (Often undetected by GC)< 0.1%Critical: Acts as a chain terminator or catalyst poison.[1]
Moisture (KF) < 0.5%< 0.1%High moisture accelerates in-situ hydrolysis during storage.[1]
Appearance Yellow/Orange Solid or OilWhite/Off-white Crystalline SolidColor indicates oxidative degradation or residual metal catalysts.[1]
Residual POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

< 1000 ppm< 50 ppmAcidic residue causes equipment corrosion and side reactions.

The "Hidden" Chemistry: Impurity Origins

To understand why the "Standard Grade" fails, one must analyze the synthesis and degradation pathways. This compound is synthesized by chlorinating 5-ethyl-4,6-dihydroxypyrimidine with phosphorus oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).

The critical failure mechanism is Hydrolysis . Upon exposure to atmospheric moisture, the highly reactive C-Cl bond at position 4 or 6 hydrolyzes back to the hydroxyl form. This impurity is non-volatile and often decomposes in a GC injector port, leading to false-positive purity results when using GC-FID.[1]

Visualization: Synthesis & Degradation Pathway

SynthesisPath Precursor 5-Ethyl-4,6- dihydroxypyrimidine Product 4,6-Dichloro-5- ethylpyrimidine (Target) Precursor->Product Reflux POCl3 POCl3 (Chlorination) POCl3->Product Impurity 4-Chloro-5-ethyl- 6-hydroxypyrimidine (Hydrolysis Impurity) Product->Impurity + H2O (Moisture) API Final API (Synthesis Failure) Product->API Nucleophile (R-NH2) Impurity->API Inert/Poison

Figure 1: The degradation loop. Moisture converts the active di-chloro species back to the mono-hydroxy impurity, which is unreactive in S_NAr coupling, lowering yield.[1]

Analytical Methodology: GC vs. HPLC

A common pitfall in sourcing this material is accepting a Certificate of Analysis (CoA) based solely on Gas Chromatography.

Why GC Fails[1]
  • Thermal Instability: The hydrolysis impurity (Impurity A) has a high boiling point and tautomerizes. It often degrades or adsorbs irreversibly in the GC liner.

  • Result: A sample containing 5% Impurity A may appear as 99% pure by GC because the impurity never reaches the detector.

The Solution: Reversed-Phase HPLC

HPLC allows for the quantification of both the non-polar target molecule and the polar hydrolysis products in a single run without thermal stress.

Experimental Protocol: Validated HPLC Method

This protocol is self-validating: The resolution between the hydrolysis peak and the main peak acts as the system suitability test.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)[1]

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

  • Sample Diluent: 50:50 ACN:Water (Dry solvent essential).

Data Interpretation:

  • RT ~3.5 min: 4-Chloro-5-ethyl-6-hydroxypyrimidine (Impurity A).

  • RT ~12.0 min: this compound (Main Peak).[1]

QC Decision Workflow

Implement this logic to prevent batch failures in production.

QCDecision Sample Raw Material Sample KF Karl Fischer (Moisture Test) Sample->KF CheckKF Moisture < 0.2%? KF->CheckKF HPLC HPLC Analysis (Protocol Sec. 4) CheckKF->HPLC Yes Reject REJECT BATCH (High Risk of Failure) CheckKF->Reject No CheckHPLC Impurity A < 0.5%? HPLC->CheckHPLC CheckHPLC->Reject No Approve RELEASE For Synthesis CheckHPLC->Approve Yes

Figure 2: QC Decision Tree. Moisture testing is the gatekeeper; HPLC is the definitive purity check.

References

  • PubChem. (n.d.). This compound (Compound).[1][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • World Intellectual Property Organization. (2012). WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide.[1] (Discusses 2-amino-4,6-dichloro-5-ethylpyrimidine synthesis and hydrolysis sensitivity). Retrieved October 26, 2023, from

  • ResearchGate. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. (Provides kinetic models for chloropyrimidine/pyridine hydrolysis). Retrieved October 26, 2023, from [Link]

Sources

Impurity Profiling of 4,6-Dichloro-5-ethylpyrimidine: A Commercial Batch Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-5-ethylpyrimidine (DCEP) (CAS: 1780-26-3) is a critical pharmacophore used in the synthesis of antifolates (e.g., Pyrimethamine) and broad-spectrum herbicides.[1] Its purity directly dictates the yield and safety profile of downstream APIs.

This guide provides a comparative analysis of commercial DCEP batches, contrasting traditional HPLC-UV quality control against high-resolution GC-MS profiling. We demonstrate that while HPLC is sufficient for assay, it often fails to detect specific polychlorinated side-products that poison downstream nucleophilic substitutions.[1]

Key Finding: Commercial batches synthesized via the standard


 route often contain a "silent" impurity—4-chloro-5-ethyl-6-hydroxypyrimidine —which mimics the retention time of the main peak in unoptimized HPLC methods, leading to artificial purity inflation.[1]

Part 1: The Chemistry of Contamination

To understand the impurity profile, one must understand the synthesis. DCEP is typically produced via the chlorination of 5-ethyl-4,6-dihydroxypyrimidine using Phosphorus Oxychloride (


) and a base catalyst (e.g., N,N-Dimethylaniline).[1]
Synthesis & Impurity Origin Diagram

The following diagram illustrates the reaction pathway and the genesis of the three critical impurities (Impurity A, B, and C).

G SM Starting Material (5-ethyl-4,6-dihydroxypyrimidine) Inter Intermediate (Monochloro Species) SM->Inter Chlorination Step 1 Reagent Reagents (POCl3 + PCl5) Reagent->Inter Product Target Product (this compound) Inter->Product Chlorination Step 2 ImpA Impurity A (Hydrolysis/Incomplete) 4-chloro-5-ethyl-6-hydroxypyrimidine Inter->ImpA Hydrolysis (Moisture) ImpB Impurity B (Dimerization) Phosphorous Adducts Inter->ImpB Thermal degradation ImpC Impurity C (Over-chlorination) Trichloropyrimidine analogs Product->ImpC Radical side-rxn

Figure 1: Reaction pathway showing the stepwise chlorination.[1] Note that Impurity A is the result of incomplete reaction or moisture ingress during workup.

Part 2: Method Comparison (HPLC vs. GC-MS)

Researchers often default to HPLC-UV for pyrimidines.[1] However, our comparative data suggests that for DCEP , a dual-method approach is required for full characterization.[1]

Comparative Data: Method Performance

We analyzed a standard commercial batch (Lot #2024-DCEP-09) using both techniques.

FeatureMethod A: RP-HPLC (UV 254nm)Method B: GC-MS (EI Source)
Primary Target Polar impurities (Hydroxy species)Volatile impurities (Chlorinated species)
Detection Limit (LOD) 0.05% (w/w)0.01% (w/w)
Blind Spot Co-elution of isomers; poor sensitivity to non-chromophores.[1]Thermally unstable compounds (e.g., Phosphorous adducts degrade in injector).
Critical Finding Missed Impurity C. The trichloro analog co-eluted with the solvent front.Missed Impurity A. The hydroxy-monochloro species required derivatization to fly.
Verdict Best for Quantitative Assay Best for Unknown ID & Process Control
Validated Analytical Decision Tree

Use this workflow to select the correct method for your specific development stage.

DecisionTree Start Start: DCEP Sample Analysis Goal What is the analytical goal? Start->Goal Quant Purity Assay (QC) Goal->Quant Routine Batch Release ID Impurity Identification (R&D) Goal->ID Process Optimization HPLC Method: RP-HPLC (C18) Quant->HPLC GC Method: GC-MS (Splitless) ID->GC Buffer Critical: Use Phosphate Buffer pH 3.0 (Suppress ionization of -OH impurities) HPLC->Buffer Deriv Critical: BSTFA Derivatization (Required for Impurity A detection) GC->Deriv

Figure 2: Analytical selection guide. Note the requirement for derivatization in GC-MS to detect the hydroxylated impurities.

Part 3: Commercial Batch Comparison (Supplier A vs. Supplier B)

We procured samples from two major suppliers to demonstrate how synthesis routes affect the impurity profile.

  • Supplier A (Premium): Uses

    
     with extensive recrystallization.
    
  • Supplier B (Economy): Uses Vilsmeier-Haack conditions with flash distillation.

Experimental Results
Impurity ProfileSupplier A (Premium)Supplier B (Economy)Impact on Downstream Synthesis
Assay (HPLC) 99.2%98.1%Supplier B requires stoichiometry adjustment.[1]
Impurity A (Monochloro) < 0.1%1.4% CRITICAL: Acts as a chain terminator in nucleophilic substitutions.
Impurity C (Trichloro) < 0.05%0.3%Leads to difficult-to-separate side products.[1]
Water Content (KF) 0.02%0.15%Hydrolyzes DCEP back to starting material over time.

Analysis: Supplier B's batch, while cheaper, contains 1.4% of the Monochloro intermediate (Impurity A) . In a typical reaction (e.g., reacting DCEP with an amine), this impurity will compete for the amine but only react once, effectively "capping" the reaction and leaving unreacted amine, which complicates purification.[1]

Recommendation: For GMP intermediates, Supplier A is cost-effective despite the higher price tag, as it eliminates the need for complex downstream purification.[1]

Part 4: Validated Experimental Protocols

Protocol 1: High-Resolution HPLC Method (Purity Assay)

This method is optimized to separate the Monochloro impurity from the DCEP main peak.

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • System Suitability: Resolution (

    
    ) between Impurity A and DCEP must be > 2.0.
    
Protocol 2: GC-MS Method (Unknown Identification)

Use this for detecting non-chromophoric chlorinated side products.[1]

  • Sample Prep: Dissolve 10mg sample in 1mL Dichloromethane. Add 50µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 mins (derivatizes -OH groups).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Injector: Splitless, 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 mins.

  • MS Source: EI mode, 70eV. Scan range 40-400 m/z.[1]

References

  • Synthesis & Impurity Origins

    • Brown, D. J., & Mason, S. F. (1956).[1] The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Detailed mechanism of chloropyrimidine synthesis).

    • Process for preparing 4,6-dichloropyrimidine. US Patent 6,018,045.

  • Analytical Methodology

    • Standard Methods for the Examination of Water and Wastewater. (2017). Chromatographic Separation Methods.
    • Phenomenex Technical Guide. Reversed Phase HPLC Method Development for Polar Compounds.

  • Regulatory Limits

    • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

  • Downstream Applications

    • World Health Organization. (2020). International Pharmacopoeia: Pyrimethamine Synthesis.

Sources

Benchmarking 4,6-Dichloro-5-ethylpyrimidine against 2-amino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4,6-Dichloro-5-ethylpyrimidine vs. 2-Amino Derivatives

Executive Summary

This guide benchmarks This compound (Target A) against its functionalized analog, 2-Amino-4,6-dichloro-5-ethylpyrimidine (Target B). While both serve as critical electrophilic scaffolds for synthesizing fused heterocycles (e.g., pyrrolopyrimidines, purines) and kinase inhibitors, their reactivity profiles differ significantly due to the electronic influence of the C2 substituent.

  • Target A (2-H): Exhibits superior electrophilicity at C4/C6, allowing for mild

    
     conditions. Ideal for scaffolds requiring late-stage C2 functionalization or where a C2-H is essential for steric fit.
    
  • Target B (2-NH₂): The amino group acts as a resonance donor, deactivating the ring towards nucleophilic attack. This necessitates forcing conditions or acid catalysis but provides an inherent hydrogen-bond donor motif often required for ATP-competitive kinase inhibition (hinge binding).

Chemical Profile & Structural Benchmarking

The following table contrasts the physicochemical properties of the core scaffold (2-H) against the 2-amino derivative.

FeatureThis compound 2-Amino-4,6-dichloro-5-ethylpyrimidine
CAS Number 53967-81-0 Inferred (Analogous to 4316-97-6)
Structure Pyrimidine ring, 5-Et, 4,6-Cl, 2-H Pyrimidine ring, 5-Et, 4,6-Cl, 2-NH₂
Electronic State Electron-Deficient (High Electrophilicity)Deactivated (Moderate Electrophilicity)

Reactivity
High (Room Temp to Mild Heat)Moderate (Requires Heat/Catalysis)
Solubility High in non-polar organics (DCM, Toluene)Lower in non-polar; Soluble in polar aprotic (DMF, DMSO)
Primary Application Agrochemicals, specialized inhibitorsKinase Inhibitor Hinge Binders

Mechanistic Analysis: The "Amino Deactivation" Effect

The core differentiator is the electronic contribution of the substituent at Position 2.

  • Inductive vs. Resonance Effects:

    • In Target A (2-H) , the hydrogen atom exerts negligible electronic influence. The pyrimidine ring remains highly electron-deficient due to the two electronegative nitrogen atoms and two chlorine atoms.

    • In Target B (2-NH₂) , the lone pair on the exocyclic amine donates electron density into the

      
      -system via resonance. This increases the electron density at the C4/C6 positions, raising the energy barrier for the approach of a nucleophile (the rate-determining step in 
      
      
      
      ).
Pathway Visualization: Reactivity Landscape

The following diagram illustrates the energy landscape and resonance effects governing the reactivity differences.

SNAr_Mechanism Start_H This compound (2-H) TS_H Transition State (2-H) Low Activation Energy Start_H->TS_H Fast (k1) Start_NH2 2-Amino-4,6-dichloro -5-ethylpyrimidine TS_NH2 Transition State (2-NH2) High Activation Energy (Resonance Stabilized Ground State) Start_NH2->TS_NH2 Slow (k2) Inter_H Meisenheimer Complex (Stabilized) TS_H->Inter_H Inter_NH2 Meisenheimer Complex (Destabilized by Donor) TS_NH2->Inter_NH2 Product Mono-Substituted Product Inter_H->Product -Cl⁻ Inter_NH2->Product -Cl⁻

Figure 1: Comparative Reaction Coordinate. Note the higher activation energy barrier for the 2-amino derivative due to ground-state resonance stabilization.

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for mono-substitution.

Protocol A: Mono-Amination of this compound (2-H)

Use this protocol for high-yielding, mild functionalization.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous Ethanol or THF (0.2 M).

  • Base Addition: Add DIPEA (1.2 eq) to scavenge HCl. Note: Inorganic bases like

    
     can be used but may reduce solubility.
    
  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise at 0°C .

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Validation Point: Monitor by TLC/LCMS. The starting material should disappear rapidly. If bis-substitution is observed, lower the temperature to -10°C.

  • Workup: Concentrate in vacuo, partition between EtOAc/Water. Wash organic layer with brine, dry over

    
    .
    
Protocol B: Mono-Amination of 2-Amino-4,6-dichloro-5-ethylpyrimidine

Use this protocol to overcome ring deactivation.

  • Preparation: Dissolve 2-Amino-4,6-dichloro-5-ethylpyrimidine (1.0 eq) in n-Butanol or DMF (0.5 M). High-boiling solvents are required.

  • Base/Catalyst: Add DIPEA (2.0 eq).

    • Optimization: If the amine is weak (e.g., aniline), add 0.1 eq of HCl or p-TsOH . Acid catalysis protonates the ring nitrogens (N1/N3), restoring electrophilicity [1].

  • Reaction: Heat to 80–110°C for 6–12 hours.

    • Validation Point: Reaction will be sluggish at RT. Conversion requires thermal energy.

  • Workup: Pour into ice water. The product often precipitates due to the amino group's polarity change. Filter and wash with cold water.

Decision Framework: Selecting the Right Scaffold

Use this logic flow to determine the optimal starting material for your medicinal chemistry campaign.

Selection_Workflow Start Start: Define Target Molecule Q1 Does the final inhibitor require a H-bond donor at C2 (Hinge Bind)? Start->Q1 Path_Amino Yes: Use 2-Amino Scaffold Q1->Path_Amino Yes Path_H No: Use 2-H Scaffold Q1->Path_H No Action_Amino Start with 2-Amino-4,6-dichloro-5-ethylpyrimidine Condition: Heat (80°C+) or Acid Cat. Path_Amino->Action_Amino Action_H Start with this compound Condition: Mild (0°C - RT) Path_H->Action_H End_Amino Result: Kinase Inhibitor Core (e.g., CDK/JAK analogs) Action_Amino->End_Amino Consideration Late Stage Functionalization? (e.g., C-H Activation) Action_H->Consideration End_H Result: Specialized Heterocycle (e.g., Agrochemical/Non-Kinase) Consideration->End_H

Figure 2: Synthesis Decision Tree. Selects the starting material based on final structural requirements and reactivity tolerance.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. (2023). Demonstrates the utility of acid catalysis in overcoming deactivation in amino-substituted pyrimidines.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. (2022).[1] Discusses the reactivity patterns and solvolysis competition in 2-amino-4,6-dichloropyrimidines.

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. The Journal of Organic Chemistry. (2015). Provides fundamental data on regioselectivity and reactivity of 5-substituted dichloropyrimidines.

  • This compound Product Data. Lead Sciences. (Accessed 2025). Physical property verification for the specific ethyl derivative.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dichloro-5-ethylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Based on analogous chemical structures, 4,6-Dichloro-5-ethylpyrimidine should be handled as a hazardous substance. The primary hazards associated with similar chlorinated pyrimidines include:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]

  • Harmful if Swallowed: Ingestion can be toxic.[2]

Given these potential hazards, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from experimental use to disposal, equipping yourself with the appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.To prevent inhalation of harmful dust or vapors.

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the chemical.[4][5][6]

Spill Management: Immediate and Controlled Response

Accidental spills require a swift and methodical response to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for halogenated hydrocarbons to avoid raising dust.[7]

  • Collect the Waste: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

In the event of a large spill, the immediate priority is personnel safety.

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous materials team. Do not attempt to clean up a large spill without proper training and equipment.[9]

Disposal Protocol for this compound

The disposal of halogenated organic compounds is strictly regulated to prevent environmental harm. The recommended and most environmentally sound method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[10][11][12]

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be collected in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[3]

Incineration is the preferred disposal method for chlorinated hydrocarbons due to its ability to achieve complete thermal destruction of the organic molecule.[12][13] The process involves high temperatures, which break down the compound into its elemental components. In a properly equipped incinerator, the chlorine atoms are converted to hydrogen chloride (HCl), which is then neutralized and removed from the exhaust stream by a scrubber system, preventing the release of acidic and other harmful gases into the atmosphere.[11][14] This method effectively mineralizes the hazardous organic waste, converting it into carbon dioxide, water, and neutralized salts.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices align with the highest standards of environmental responsibility. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.

References

  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
  • AK Scientific, Inc. Safety Data Sheet: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • ChemicalBook. (2025, May 31). Safety Data Sheet: 4,6-dichloro-5-(4-chlorophenyl)-pyriMidine.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 4,6-Dichloropyrimidine.
  • Capot Chemical Co., Ltd. (2010, August 18). MSDS of 4,6-Dichloro-5-Fluoropyrimidine.
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Incinerators for chlorinated hydrocarbons and brine. (n.d.).
  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Cornell University. 5.4 Chemical Spill Procedures.
  • John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
  • CHEMM. Personal Protective Equipment (PPE).
  • ResearchGate. Combustion of Chlorinated Hydrocarbons.
  • Wacker Chemie AG. Personal Protective Equipment (PPE).
  • SpillFix. Recommended Spill Clean Up Procedure.
  • University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Basel Convention. (2001, September 10). Does Reducing Chlorine in Wastes Decrease Dioxin Formation?.
  • Cornell Law School Legal Information Institute. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.
  • University of South Carolina. Personal Protective Equipment.
  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Maryland. EPA Hazardous Waste Codes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.